2,4-Dihydropyran-3-one
Description
Structure
3D Structure
Properties
CAS No. |
28743-04-6 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.1 g/mol |
IUPAC Name |
4H-pyran-3-one |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1,3H,2,4H2 |
InChI Key |
MALOBWMOORWUQW-UHFFFAOYSA-N |
SMILES |
C1C=COCC1=O |
Canonical SMILES |
C1C=COCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dihydropyran 3 One and Its Derivatives
Classical and Established Synthetic Routes for Dihydropyranone Systems
Traditional methods for synthesizing dihydropyranone systems have long been the foundation of chemists' approaches to this heterocyclic family. These routes often involve condensation, cyclization, and dehydration reactions.
Condensation reactions are a cornerstone for the synthesis of dihydropyranone derivatives. A notable example involves the reaction of aldehydes with β-keto esters or other 1,3-dicarbonyl compounds. In one such approach, a multi-component reaction between an aryl aldehyde, malononitrile, and ethyl acetoacetate (B1235776) can be catalyzed by nano-ZrCl4@Arabic Gum under solvent-free conditions to produce dihydropyran derivatives. ajchem-a.com The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate from ethyl acetoacetate and subsequent intramolecular cyclization. ajchem-a.com
Another prominent strategy is the N-heterocyclic carbene (NHC)-catalyzed reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. nih.gov This aerobic asymmetric cyclization allows for the synthesis of a wide array of enantiomerically enriched dihydropyranone derivatives in good yields and with high enantioselectivities. nih.gov The process is tolerant of various substituents on both the aldehyde and the dicarbonyl compound. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aryl aldehyde, Malononitrile, Ethyl acetoacetate | nano-ZrCl4@Arabic Gum, 50 °C, solvent-free | Dihydropyran derivatives | ajchem-a.com |
| α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | NHC/Lewis Acid, Aerobic | Enantioenriched dihydropyranones | nih.gov |
| Alkynyl aldehydes, 1,3-Keto esters or 1,3-Diketones | NHC, t-BuOK, THF | Highly functionalized 3,4-dihydropyranones | cas.cn |
The intramolecular cyclization of 1,5-dicarbonyl compounds is a direct and fundamental method for forming the pyran ring system. These precursors can be synthesized through various means, including Michael addition reactions. lkouniv.ac.in The subsequent cyclization, often an aldol-type reaction followed by dehydration, yields the dihydropyranone core. lkouniv.ac.in For instance, the reaction of enamines with Morita–Baylis–Hillman adducts, catalyzed by palladium acetate (B1210297) in the presence of zinc bromide, produces 1,5-dicarbonyl compounds which can then undergo intramolecular conjugate addition to yield cyclic products. academie-sciences.fr
A free-radical-based approach has also been developed for the synthesis of functionalized 1,5-diketones, which serve as precursors to dihydropyranones. acs.org This method involves the combination of alkenylacylphosphonates and keto-xanthates. acs.org
The key steps in this synthesis are:
Ketalization and Esterification: β-Ketoglutaric acid is treated with trimethyl orthoformate and sulfuric acid in methanol (B129727) to protect the ketone as a dimethyl ketal and esterify the carboxylic acids, forming dimethyl 2,2-dimethoxypentanedioate. arkat-usa.org
Reduction: The resulting diester is then reduced to the corresponding diol using a reducing agent like lithium aluminium hydride (LiAlH4). arkat-usa.org
Cyclization: The pyran ring is formed through mesylation of the diol, which facilitates an intramolecular Williamson ether synthesis to yield the protected tetrahydropyran (B127337) derivative. arkat-usa.org
Deprotection: Finally, acidic hydrolysis removes the ketal protecting group to furnish the target dihydro-2H-pyran-3(4H)-one. arkat-usa.org
The synthesis of dihydropyrans can be achieved through the dehydration of suitable precursors. A classic method involves the dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) at high temperatures (300–400 °C), which leads to the formation of 3,4-dihydro-2H-pyran. smolecule.com While this provides the basic dihydropyran ring, further functionalization would be necessary to obtain 2,4-dihydropyran-3-one. Another approach involves the dehydration of a hemiacetal intermediate, which can be formed during the cyclization of 1,5-dicarbonyl compounds. thieme-connect.com Additionally, certain pyranone derivatives, such as 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one, can serve as precursors to other valuable compounds like maltol (B134687) through a dehydration reaction.
Organocatalytic Approaches to Dihydropyranone Synthesis
In recent years, organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, including dihydropyranones. These methods often offer high stereoselectivity under mild reaction conditions.
N-Heterocyclic carbenes (NHCs) have proven to be exceptionally versatile organocatalysts for the synthesis of dihydropyranones. researchgate.net NHCs can activate aldehydes through the formation of a Breslow intermediate, which can then participate in a variety of transformations. researchgate.netmdpi.com
One common strategy is the NHC-catalyzed [4+2] annulation or cycloaddition. For example, NHCs can catalyze the reaction of ketenes with α-cyanochalcones to produce chiral multisubstituted dihydropyranones in good yields and with high stereoselectivity. sioc-journal.cn Similarly, the reaction of alkynyl aldehydes with 1,3-keto esters or 1,3-diketones is catalyzed by NHCs to provide highly functionalized 3,4-dihydropyranones. cas.cn This reaction proceeds via a Breslow intermediate, which after protonation and conjugate addition, leads to the cyclized product. cas.cn
NHC catalysis is also effective in redox reactions. The asymmetric hetero-Diels–Alder reaction of α-aroyloxyaldehydes with β-trifluoromethyl enones, catalyzed by an NHC, generates dihydropyranones with a trifluoromethyl substituent in good yields and excellent diastereo- and enantioselectivity. acs.org The stereochemical outcome of this reaction can be controlled by the geometry of the starting enone. acs.org
Furthermore, NHCs can catalyze Michael additions to α,β-unsaturated aldehydes through a redox activation mechanism. thieme-connect.com The in situ generated acylazolium ion acts as a Michael acceptor for 1,3-dicarbonyl nucleophiles, leading to the formation of dihydropyranones after a subsequent intramolecular addition. thieme-connect.com
| Reaction Type | Reactants | Catalyst System | Product Features | Reference |
| [4+2] Cycloaddition | Ketenes, α-Cyanochalcones | Chiral NHC | Chiral multisubstituted dihydropyranones | sioc-journal.cn |
| Redox hetero-Diels–Alder | α-Aroyloxyaldehydes, β-Trifluoromethyl enones | Chiral NHC | Trifluoromethylated dihydropyranones | acs.org |
| Michael Addition Annulation | α,β-Unsaturated aldehydes, 1,3-Dicarbonyls | NHC, Quinone (oxidant) | Dihydropyranones | thieme-connect.com |
| Annulation | Alkynyl aldehydes, 1,3-Keto esters/diketones | NHC, t-BuOK | Highly functionalized 3,4-dihydropyranones | cas.cn |
N-Heterocyclic Carbene (NHC) Catalysis
[4+2]- and [3+3]-Type Cycloadditions
The synthesis of dihydropyranones via NHC catalysis frequently involves [4+2] and [3+3] cycloaddition strategies. mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uanih.gov These annulation reactions allow for the construction of the six-membered ring system with control over stereochemistry. For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by an NHC, can proceed through a [4+2] cycloaddition to yield trisubstituted dihydropyranones. mdpi.com Similarly, [3+3] cycloadditions have been employed, such as the reaction between α,β-unsaturated N-acyltriazoles and 1,3-dicarbonyl compounds, to afford dihydropyranones in good yields and high enantioselectivities. d-nb.info The choice of substrates and reaction conditions dictates which cycloaddition pathway is favored. mdpi.comnih.gov
Activation of Aldehydes via Breslow-Type Adducts
A key feature of NHC catalysis is the umpolung (polarity reversal) of aldehydes. rsc.org The NHC catalyst adds to an aldehyde to form a Breslow intermediate, a nucleophilic species. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comdntb.gov.uanih.govrsc.orgsemanticscholar.org This intermediate is central to the formation of various reactive species that lead to the dihydropyranone core. In the context of α,β-unsaturated aldehydes, this activation can lead to the generation of homoenolate equivalents. rsc.org The formation of these Breslow-type adducts is a crucial first step in many NHC-catalyzed syntheses of dihydropyranones. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comdntb.gov.uanih.gov
Homoenolate and α,β-Unsaturated Acylazolium Intermediates
Following the formation of the Breslow intermediate from an α,β-unsaturated aldehyde, two key reactive intermediates can be generated: the homoenolate and the α,β-unsaturated acylazolium intermediate. nih.gov The homoenolate, a d3-synthon, is a nucleophilic species that can react with various electrophiles. rsc.org In contrast, the α,β-unsaturated acylazolium intermediate is a bis-electrophile, susceptible to attack by nucleophiles. d-nb.infoaablocks.com The generation of α,β-unsaturated acylazolium intermediates from sources like α,β-unsaturated acyl fluorides or α-bromoenals has been a significant advancement, allowing for Michael additions and subsequent cyclizations to form dihydropyranones. d-nb.infoaablocks.com For example, the reaction of α,β-unsaturated acylazoliums with enolates generated from β-ketoesters leads to the formation of dihydropyranones. acs.org
Chiral Isothiourea Catalysis
Chiral isothiourea catalysts have proven to be highly effective in the enantioselective synthesis of dihydropyranones and related heterocycles. d-nb.infosioc-journal.cn These catalysts operate by activating carboxylic acids to form highly reactive acyl ammonium (B1175870) intermediates. These intermediates then undergo further reactions to construct the heterocyclic ring.
A common strategy involves the Michael addition of an in situ generated ammonium enolate (from a carboxylic acid) to an α,β-unsaturated carbonyl compound, followed by lactonization. d-nb.info This cascade reaction, catalyzed by chiral isothioureas like benzotetramisole (BTM), can deliver 3,5,6-substituted dihydropyranones with high enantioselectivity. d-nb.infonih.govrsc.org For instance, the reaction of 2-aroylacrylates with phenylacetic acid, using pivaloyl chloride for in situ mixed anhydride (B1165640) formation and catalyzed by (+)-BTM, affords dihydropyranones in excellent yield and enantiomeric excess. d-nb.info
The proposed catalytic cycle begins with the reaction of the carboxylic acid with an activating agent (e.g., pivaloyl chloride) to form a mixed anhydride. Subsequent nucleophilic attack by the isothiourea catalyst generates an acyl ammonium ion. Deprotonation then forms a (Z)-ammonium enolate, which undergoes a stereoselective intramolecular or intermolecular Michael addition. The final lactonization step releases the catalyst and yields the dihydropyranone product. nih.govrsc.orgrsc.org
| Catalyst | Reactants | Product | Yield (%) | ee (%) |
| (+)-BTM (5 mol%) | 2-aroylacrylate, Phenylacetic acid | Dihydropyranone | 79 | 93 |
| (-)-Tetramisole | 2-N-tosyliminoacrylate, Carboxylic acid | Dihydropyridinone | 62 | 84 |
| HyperBTM (10 mol%) | 2-N-tosyliminoacrylate, Carboxylic acid | Dihydropyridinone | 60 | 80 |
| Benzotetramisole (5 mol%) | Enone-acid | Pyrrolizine dihydropyranone | >95:5 dr | >99:1 er |
Table based on data from various studies on isothiourea catalysis. d-nb.infonih.govrsc.org
Green Organocatalysis (e.g., naturally occurring biopolymers)
In the pursuit of more sustainable synthetic methods, naturally occurring biopolymers have emerged as promising green organocatalysts. Polysaccharides like alginate, extracted from brown seaweed, have been successfully employed in the synthesis of pyran derivatives. nih.govresearchgate.net These biopolymers are attractive due to their biodegradability, low cost, and abundance. researchgate.net
Sodium alginate, characterized by its numerous carboxyl and hydroxyl groups, can act as both an electrophilic and nucleophilic catalyst. nih.gov It can accelerate reactions by forming hydrogen bonds with starting materials and intermediates. nih.gov For example, sodium alginate has been used to catalyze the one-pot, three-component reaction of aldehydes, malononitrile, and 1,3-dicarbonyl compounds in water at room temperature to produce 2-amino-3-cyano-4H-pyran derivatives in good to excellent yields. nih.govresearchgate.net Another example is the use of xanthan gum, a polysaccharide, to support a magnetically recoverable Fe3O4 nanocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives. researchgate.net The catalyst demonstrated high efficiency and could be recycled for several consecutive runs without a significant loss of activity. researchgate.net
| Catalyst | Reactants | Solvent | Yield (%) |
| Sodium Alginate | Benzaldehyde, Malononitrile, Methyl 3-oxobutanoate | Water | Excellent |
| Fe3O4@Xanthan gum | Aldehydes, Malononitrile, Dimedone | Ethanol | up to 92 |
Table based on data from studies on green organocatalysis. nih.govresearchgate.netsemanticscholar.org
Metal-Catalyzed Syntheses of Dihydropyranone Scaffolds
Metal catalysts offer powerful and efficient routes to dihydropyranone structures, often proceeding through mechanisms distinct from organocatalytic methods.
Ruthenium Carbene Complex-Catalyzed Olefin Metathesis and Double Bond Migration
Ruthenium carbene complexes are renowned catalysts for olefin metathesis, a versatile carbon-carbon bond-forming reaction. beilstein-journals.org Ring-closing metathesis (RCM) of diene precursors is a particularly effective strategy for constructing cyclic structures, including dihydropyranones. organic-chemistry.org The reaction involves the formation of a ruthenium alkylidene intermediate that propagates the metathesis cascade. cmu.edunih.gov
The synthesis of 3,4-dihydropyran-2-ones can be achieved through the RCM of unsaturated carboxylic acid vinyl esters. organic-chemistry.org This methodology provides a direct route to these valuable enol lactones. The choice of the ruthenium catalyst is crucial for the success of the reaction, with second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands often exhibiting higher activity and stability. beilstein-journals.orgorganic-chemistry.org These catalysts are more tolerant of various functional groups and can effect the RCM of even sterically demanding substrates. organic-chemistry.org While highly efficient, the activity of these catalysts can be influenced by factors such as solvent and the steric and electronic properties of the ligands. nih.govorganic-chemistry.org
| Catalyst Type | Reaction Type | Substrate Type | Key Feature |
| Grubbs-type Ruthenium Carbene | Ring-Closing Metathesis (RCM) | Unsaturated carboxylic acid vinyl esters | Efficient formation of endocyclic enol lactones. organic-chemistry.org |
| Ruthenium Carbene with NHC ligand | Ring-Closing Metathesis (RCM) | Sterically hindered dienes | High efficiency and functional group tolerance. organic-chemistry.org |
Table summarizing the application of Ruthenium catalysts in dihydropyranone synthesis.
C2-Symmetric Bis(oxazoline)-Cu(II) Catalysis in Hetero-Diels-Alder Reactions
The enantioselective synthesis of dihydropyrans, including precursors to this compound, has been effectively achieved using C2-symmetric bis(oxazoline) copper(II) (box-Cu(II)) complexes as chiral Lewis acid catalysts. acs.orgorganic-chemistry.orgpsu.edu These catalysts are particularly effective in inverse electron demand hetero-Diels-Alder reactions. In this type of reaction, an electron-poor α,β-unsaturated carbonyl compound (the heterodiene) reacts with an electron-rich olefin (the heterodienophile). acs.orgorganic-chemistry.org
The C2-symmetric nature of the bis(oxazoline) ligand is crucial for inducing high levels of enantioselectivity. acs.org These ligands form well-defined chiral environments around the copper(II) center, which coordinates to the heterodiene, thereby activating it for the cycloaddition and controlling the facial selectivity of the dienophile's approach. psu.edunih.gov
Key features of this methodology include:
High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achieved, with selectivities exceeding 90% even at room temperature. acs.org
Broad Substrate Scope: The reaction tolerates a variety of substituents on both the heterodiene and the heterodienophile. For instance, α,β-unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters can serve as effective heterodienes, while enol ethers and sulfides function as heterodienophiles. acs.orgorganic-chemistry.org
Practicality: The reactions can be performed with low catalyst loadings (as little as 0.2 mol %) and are scalable to multigram quantities. acs.org The catalyst itself is often an air-stable solid, simplifying handling procedures. acs.org
The high diastereoselectivity observed in these reactions is attributed to a favored endo transition state, influenced by frontier orbital interactions and electrostatic effects. organic-chemistry.org X-ray crystallographic data of the solid catalysts have provided insights into the catalyst's structure, aiding in the development of models for asymmetric induction. acs.org
Table 1: C2-Symmetric Bis(oxazoline)-Cu(II) Catalyzed Hetero-Diels-Alder Reaction Data
| Entry | Heterodiene | Heterodienophile | Catalyst Loading (mol %) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | α,β-Unsaturated Acyl Phosphonate | Ethyl Vinyl Ether | 0.2 | THF | High | >90 |
| 2 | β,γ-Unsaturated α-Keto Ester | 2-Methoxypropene | 1 | CH2Cl2 | High | >95 |
Titanocene-Catalyzed Reductive Domino Reactions
Titanocene-catalyzed reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including 3,4-dihydro-2H-pyrans. organic-chemistry.org Specifically, a titanocene-catalyzed reductive domino reaction can be employed to construct the dihydropyran ring system. organic-chemistry.org This methodology often involves the reaction of trifluoromethyl-substituted alkenes with epoxides, leading to the formation of gem-difluorobishomoallylic alcohols. organic-chemistry.org These intermediates can then be derivatized in a single step to yield diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org
The active catalytic species, often titanocene(III) chloride (Cp2TiCl), is typically generated in situ from the reduction of titanocene (B72419) dichloride (Cp2TiCl2) with a reducing agent like manganese or zinc dust. ugr.es This Ti(III) species can initiate radical cascade cyclizations, which are key to forming the pyran ring. ugr.es While not a direct synthesis of this compound, this method provides a valuable pathway to functionalized dihydropyran cores that can be further elaborated to the target ketone. The versatility of titanocene catalysis allows for the construction of complex molecular architectures from simple starting materials. ugr.esresearchgate.net
Other Transition Metal-Mediated Cyclizations
Beyond copper and titanium, a variety of other transition metals have been utilized to mediate the cyclization of precursors to form dihydropyran rings. These methods often offer alternative chemo- and regioselectivities.
Palladium: Palladium catalysts are widely used in cyclization reactions. For instance, the palladium-catalyzed 6-endo arylative cyclization of bis-homopropargyl alcohols can produce 5,6-disubstituted 3,4-dihydropyrans. cdmf.org.br Another approach involves the intramolecular 6-endo-dig cyclization of enynoates with a hydroxyl tether to yield 3,4-dihydropyrans. cdmf.org.br
Ruthenium: Ruthenium carbene complexes, such as the Grubbs' catalysts, can catalyze an olefin metathesis/double bond migration sequence of allyl ethers to form cyclic enol ethers, which are structurally related to dihydropyrans. organic-chemistry.org Additionally, a novel cyclization of alkynals and alkynones to 2-vinyl-3,4-dihydropyrans has been achieved using a Cp*RuCl(cod) catalyst. cdmf.org.br
Molybdenum: Enantiomerically enriched 3,4-dihydropyrans can be synthesized via molybdenum-catalyzed asymmetric ring-closing metathesis of enol ethers, achieving up to 94% ee. cdmf.org.br
These diverse transition metal-mediated strategies provide a broad toolkit for accessing the dihydropyran scaffold with varying substitution patterns and stereochemical outcomes.
Multi-component Reaction Strategies for Dihydropyranone Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov This approach is advantageous due to its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular complexity. researchgate.netbeilstein-journals.orgfrontiersin.org
While the Hantzsch and Biginelli reactions are classic examples of MCRs for synthesizing dihydropyridines and dihydropyrimidinones respectively, similar principles can be applied to construct dihydropyranone derivatives. researchgate.netresearchgate.net A hypothetical MCR for a this compound derivative could involve the reaction of an aldehyde, a β-ketoester, and a suitable oxygen-containing component under catalytic conditions. Catalysts play a crucial role in MCRs, enhancing both reaction efficiency and selectivity. researchgate.net Various catalytic systems, including metal-based catalysts, organocatalysts, and polymer-supported catalysts, have been successfully employed in MCRs. researchgate.net The development of novel MCRs for dihydropyranone synthesis is an active area of research, driven by the need for efficient and environmentally benign synthetic methods. beilstein-journals.org
Chemo- and Regioselective Synthesis of this compound Analogues
The synthesis of substituted heterocyclic compounds often presents challenges in controlling chemo- and regioselectivity. In the context of this compound analogues, it is crucial to direct the reaction to form the desired constitutional isomer and to ensure that only the intended functional groups react.
One relevant strategy is the use of Lewis acid catalysts in imino Diels-Alder reactions to synthesize functionalized quinolin-3-one derivatives, which are nitrogen-containing analogues of the target compound. researchgate.net The choice of catalyst can significantly influence the chemo- and regioselectivity of the cycloaddition. researchgate.net Similarly, in the synthesis of dihydropyranones, careful selection of catalysts and reaction conditions is necessary to control the regiochemical outcome of the cyclization. For instance, in the reaction of Danishefsky's diene with aldehydes to form dihydropyrones, the regioselectivity can be controlled to favor the desired product. acs.org The development of catalytic systems that can achieve high levels of both chemo- and regioselectivity is a key goal in the synthesis of complex heterocyclic molecules like this compound analogues. ualberta.ca
Enantioselective Synthesis of Chiral Dihydropyranone Derivatives
Asymmetric Catalysis with Chiral Metal Complexes
The synthesis of enantiomerically pure chiral dihydropyranone derivatives is of significant interest, and asymmetric catalysis using chiral metal complexes is a premier strategy to achieve this. rsc.orgrsc.org The fundamental principle involves a chiral ligand coordinating to a metal center to create a chiral catalyst. rsc.org This catalyst then interacts with the substrate(s) in a way that favors the formation of one enantiomer of the product over the other. nih.gov
A prominent example is the use of chiral bis(oxazoline)-metal complexes, particularly with copper(II), in hetero-Diels-Alder reactions. psu.edunih.gov These C2-symmetric ligands create a well-defined chiral pocket around the metal ion. acs.org For the synthesis of dihydropyranone derivatives, the reaction between a diene and a carbonyl compound is catalyzed by the chiral complex. The catalyst activates the carbonyl compound through Lewis acid coordination and directs the approach of the diene, leading to high enantioselectivity. nih.gov
Table 2: Enantioselective Synthesis of Dihydropyranones using Chiral Metal Complexes
| Diene | Aldehyde | Chiral Ligand | Metal | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Danishefsky's Diene | Benzaldehyde | (S,S)-t-Bu-box | Cu(II) | 95 | 98 | psu.edu |
| Danishefsky's Diene | Furfural | (R)-BINAP | Cr(III) | 88 | 92 | deepdyve.com |
The success of these catalytic systems relies on several factors, including the structure of the chiral ligand, the nature of the metal ion, and the reaction conditions. psu.eduacs.org The ability to systematically modify these parameters allows for the optimization of the catalytic process for a given substrate, making asymmetric catalysis with chiral metal complexes a versatile and powerful tool for the enantioselective synthesis of chiral dihydropyranone derivatives. rsc.org
Organocatalytic Asymmetric Induction
Organocatalytic asymmetric induction has emerged as a powerful strategy for the synthesis of chiral 3,4-dihydropyranones. sioc-journal.cn This field has seen significant advancements, particularly through the use of N-heterocyclic carbenes (NHCs) as versatile organocatalysts. nih.gov These catalysts can activate substrates in various ways, primarily enabling cycloaddition reactions such as [4+2] and [3+3] annulations to construct the dihydropyranone core with high stereoselectivity. nih.gov
N-heterocyclic carbenes have been successfully employed in the enantioselective synthesis of dihydropyranones from a range of starting materials. For instance, the reaction between α,β-unsaturated aldehydes and substrates like 1,3-dicarbonyl compounds or β-ketoesters can be effectively catalyzed by chiral NHCs. nih.gov A notable approach involves the NHC-catalyzed [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles, which proceeds through a vinyl acyl azolium intermediate to yield 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives with excellent enantioselectivities (up to 98% ee). oaepublish.com Similarly, highly diastereo- and enantioselective [4+2] cycloadditions between pyrrolidone-derived cyclic enones and α-haloaldehydes have been achieved using in-situ generated chiral NHCs. rsc.orgrsc.org This method is highly efficient, functioning even on a gram scale with catalyst loadings as low as 0.025 mol%, and produces cis-substituted bicyclic dihydropyranones in yields up to 96% and with enantiomeric excess greater than 99%. rsc.orgrsc.org
The versatility of organocatalysis is further demonstrated in the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes. au.dk Catalyzed by chiral secondary amines, this reaction proceeds via a Michael addition followed by cyclization to afford functionalized 3,4-dihydropyrans. au.dk The choice of catalyst and reaction conditions allows for high yields and excellent enantioselectivities, with results varying based on the substituents on the aldehyde and the ring size of the dione (B5365651) nucleophile. au.dk For example, the reaction of cinnamaldehyde (B126680) with 1,3-cyclohexanedione (B196179) yielded the corresponding product with 97% ee. au.dk
The scope of NHC organocatalysis also extends to the synthesis of structurally complex and unique dihydropyranones. Researchers have developed methods for synthesizing selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones, achieving high yields and enantioselectivities. nih.gov Another innovative strategy involves the annulation of enals with pyrrole-4-ones, catalyzed by a quinone in the presence of an NHC precursor, to produce dihydropyranone products with over 90% ee in many cases. nih.gov
Table 1: Examples of Organocatalytic Asymmetric Synthesis of Dihydropyranone Derivatives
| Catalyst/Method | Reactants | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral N-Heterocyclic Carbene (NHC) | α-Bromocinnamaldehyde and β-Ketoester Indole | [3+3] Cycloaddition | Good | Up to 98% | oaepublish.com |
| Chiral N-Heterocyclic Carbene (NHC) | Pyrrolidone-derived Cyclic Enones and α-Haloaldehydes | [4+2] Cycloaddition | Up to 96% | >99% | rsc.orgrsc.org |
| Chiral Secondary Amine | Cinnamaldehyde and 1,3-Cyclohexanedione | Michael Addition-Cyclization | Good | 97% | au.dk |
| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes and Selenyl Vinyl Ketones | Annulation | High | Excellent | nih.gov |
| Quinone/NHC Catalyst System | Enal and Pyrrole-4-ones | [3+3] Annulation | 50-98% | >90% | nih.gov |
Enzyme-Catalyzed Kinetic Resolution for Chiral Precursors
Enzyme-catalyzed kinetic resolution (EKR) is a highly effective method for obtaining enantiomerically pure precursors, which can then be converted to chiral this compound derivatives. This technique relies on the stereoselective reaction of an enzyme with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are among the most commonly used enzymes for this purpose. mdpi.com
A prominent application of this strategy is the dynamic kinetic resolution (DKR) of homoallylic alcohols. In this process, a lipase (B570770), such as Candida antarctica Lipase B (CAL-B), is used for the enantioselective acylation of the alcohol, while a metal catalyst, often ruthenium-based, simultaneously racemizes the unreacted alcohol enantiomer. diva-portal.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This chemoenzymatic DKR of homoallylic alcohols has been successfully applied to produce enantiomerically pure homoallylic acetates, which are key intermediates for the synthesis of 5,6-dihydropyran-2-ones through a subsequent ring-closing metathesis (RCM) step. mdpi.comdiva-portal.org
Another example involves the kinetic resolution of racemic (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase (PPL). nih.gov By modifying the reaction conditions, such as extending the reaction time and repeating the addition of the enzyme, it is possible to obtain the (R)-acetate with greater than 99% enantiomeric excess in a single step. nih.gov This enantiopure acetate can then be hydrolyzed to the corresponding (R)-alcohol, a precursor for chiral dihydropyran derivatives. nih.gov
Beyond lipases, other enzymes have been engineered for specific resolutions. Variants of the enzyme phosphotriesterase (PTE) from Pseudomonas diminuta have been developed to stereoselectively hydrolyze chiral phosphoramidate (B1195095) precursors. nih.govnih.gov For instance, the G60A-PTE variant shows a 165-fold preference for the RP isomer, while the In1W-PTE variant exhibits a remarkable 1400-fold preference for the SP isomer. nih.govnih.gov This high selectivity enables the isolation of the desired phosphoramidate precursors on a preparative scale with no detectable contamination from the opposite isomer, facilitating the synthesis of diastereomerically pure ProTide prodrugs. nih.govnih.gov
Table 2: Enzyme-Catalyzed Kinetic Resolution of Precursors for Chiral Dihydropyranones
| Enzyme | Substrate | Resolution Method | Product | Enantiomeric Excess (ee) / Selectivity | Reference |
| Candida antarctica Lipase B (CAL-B) / Ru-catalyst | Racemic Homoallylic Alcohols | Dynamic Kinetic Resolution (DKR) | Enantiopure Homoallylic Acetates | High | mdpi.comdiva-portal.org |
| Porcine Pancreatic Lipase (PPL) | (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | Kinetic Resolution | (R)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | >99% | nih.gov |
| G60A-Phosphotriesterase (PTE) | Racemic Chiral Phosphoramidates | Kinetic Resolution (Hydrolysis) | SP-Phosphoramidate | 165-fold preference for RP | nih.govnih.gov |
| In1W-Phosphotriesterase (PTE) | Racemic Chiral Phosphoramidates | Kinetic Resolution (Hydrolysis) | RP-Phosphoramidate | 1400-fold preference for SP | nih.govnih.gov |
Reactivity and Mechanistic Investigations of 2,4 Dihydropyran 3 One
Cycloaddition Reactions of Dihydropyranone Systems
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. Dihydropyranone derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of diverse molecular architectures.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org Dihydropyranones can function as dienophiles in these reactions. For instance, dihydropyranones have been employed as dienophiles in cycloadditions with dienes like 2,3-dimethylbutadiene and butadiene. researchgate.net These reactions can proceed under thermal conditions, although the use of Lewis acids often leads to higher yields and diastereoselectivities. researchgate.net The stereochemical outcome is typically governed by the approach of the diene from the less sterically hindered face of the dihydropyranone. researchgate.net
Sugar-derived dihydropyranones have also been utilized in Diels-Alder reactions, leading to the formation of fused polycyclic compounds. nih.gov For example, the optically active (S)-2-benzyl-2H-pyran-3(6H)-one undergoes cycloaddition with butadiene and cyclopentadiene, and subsequent manipulation of the resulting cycloadducts allows for the synthesis of intricate polycyclic systems. nih.gov Aza-Diels-Alder reactions, a variation where a heteroatom is part of the diene or dienophile, have also been reported. For example, the reaction of imines with dihydropyran in the presence of a catalyst like Vanadium(III) chloride can produce pyranoquinolines. arkat-usa.org
Beyond the classic Diels-Alder reaction, dihydropyranone skeletons are involved in a variety of formal cycloaddition reactions, often catalyzed by N-heterocyclic carbenes (NHCs) or other organocatalysts. mdpi.comnih.govacs.org These reactions provide access to a wide range of heterocyclic compounds.
Formal [4+2] cycloadditions have been extensively studied. Chiral N-heterocyclic carbenes have been shown to be effective catalysts for the formal [4+2] cycloaddition of ketenes with various partners to produce dihydropyranone derivatives with high yields and enantioselectivities. nih.govacs.orgrsc.org For instance, the reaction of alkyl(aryl)ketenes with 3-alkylenyloxindoles yields indole-fused dihydropyranones. nih.govacs.org Similarly, the cycloaddition of alkylarylketenes with β,γ-unsaturated α-ketocarboxylic esters and amides produces dihydropyranones, with the diastereoselectivity being dependent on the nature of the substituent on the unsaturated ester or amide. rsc.org Ketone-derived alkylidene Meldrum's acids can also undergo a formal (4+2) cycloaddition to furnish dihydropyran-2-ones. nih.gov
[3+3] Cycloaddition reactions have also been developed for the synthesis of dihydropyranone systems. An example is the NHC-catalyzed [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles, which yields 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives with excellent enantioselectivities. oaepublish.com This reaction proceeds through a vinyl acyl azolium intermediate. oaepublish.com
The following table summarizes some examples of formal cycloaddition reactions leading to dihydropyranone systems.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| Formal [4+2] | Alkyl(aryl)ketenes and 3-alkylenyloxindoles | Chiral N-heterocyclic carbene | 3,4-dihydropyrano[2,3-b]indol-2-ones | nih.govacs.org |
| Formal [4+2] | Alkylarylketenes and β,γ-unsaturated α-ketocarboxylic esters/amides | Chiral N-heterocyclic carbene | syn- or anti-dihydropyranones | rsc.org |
| Formal [4+2] | Carboxylic acids and thiochalcones | Isothiourea organocatalyst | Sulfur-containing δ-thiolactones | researchgate.net |
| Formal [3+3] | α-bromocinnamaldehyde and β-ketoester indoles | Chiral N-heterocyclic carbene | 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives | oaepublish.com |
Addition Reactions to Unsaturated Bonds within the Dihydropyranone Ring
The carbon-carbon double bond within the dihydropyranone ring is susceptible to various addition reactions, further highlighting the synthetic utility of this scaffold. Michael additions, in particular, have been used to introduce substituents at the β-position relative to the carbonyl group.
An enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, catalyzed by a chiral pybox–diph–Zn(II) complex, has been developed to synthesize dihydropyran derivatives in high yields and with excellent enantioselectivity. rsc.org The resulting Michael adducts can be further transformed into biologically active compounds. rsc.org
The synthesis of dihydropyrans can also be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular ring-closing Michael addition. butler.edu This strategy has been used to produce 2,6-disubstituted dihydropyrans. butler.edu
Ring-Opening and Rearrangement Processes of Dihydropyranone Structures
The dihydropyranone ring can undergo ring-opening and rearrangement reactions under various conditions, providing access to acyclic compounds or different heterocyclic systems. These transformations often depend on the nature of the substituents and the reaction conditions.
For example, the DBU-catalyzed ring-opening of dihydropyranones with methanol (B129727) can occur, followed by a retro-Claisen fragmentation. chalmers.se This process provides a formal Michael addition of acetone (B3395972) to α,β-unsaturated esters and amides. chalmers.se The mechanism is proposed to involve the initial ring-opening to form a keto-ester, which then undergoes fragmentation. chalmers.seresearchgate.net
Ring-opening of dihydropyran derivatives can also be initiated by nucleophiles. For instance, 2-aryl-3,4-dihydropyrans undergo ring-opening reactions with various nucleophiles. rsc.org Similarly, 2-alkoxy-3,4-dihydropyrans react with thiols or thiophenols in an electrophilic ring-opening reaction to produce products containing a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. nih.gov The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) leads to ring opening to form 3-amino-2-(3-hydroxypropyl)acrolein. chim.it
Rearrangement reactions of dihydropyran systems have also been explored. For instance, a cycloisomerization/Friedel-Crafts alkylation strategy has been used for the synthesis of pyrano[3,4-b]indoles. nih.gov This process can involve Lewis acid-mediated ionization of the dihydropyran to an open intermediate, which then undergoes cyclization and rearomatization. nih.gov
Nucleophilic Interactions and Transformations of 2,4-Dihydropyran-3-one
The carbonyl group and the conjugated double bond in this compound and its derivatives make them susceptible to nucleophilic attack, leading to either 1,2- or 1,4-addition products. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.
Nucleophiles can attack the electrophilic centers in dihydropyranone systems at either the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-addition or conjugate addition). libretexts.org The competition between these two addition pathways is influenced by factors such as the strength of the nucleophile. Strong bases, like Grignard reagents, tend to favor the irreversible and kinetically controlled 1,2-addition. libretexts.org In contrast, weaker bases often lead to a reversible 1,2-addition, allowing for the thermodynamically controlled 1,4-addition to predominate. libretexts.org
In the case of 5-acyl-3,4-dihydro-2H-pyrans, these compounds can act as Michael acceptors, reacting with nucleophiles to form 1,4-addition products. chim.it They can also undergo 1,2-addition at the carbonyl group. chim.it For example, the reaction of β-trifluoroacetyldihydropyran with organometallic reagents can lead to a mixture of 1,2- and 1,4-addition products depending on the specific reagent and solvent used. chim.it The reaction of bicyclic pyranoketones with methyllithium (B1224462) can result exclusively in the 1,2-addition product, while reaction with lithium dimethylcuprate can lead to the 1,4-addition product. chim.it
N-heterocyclic carbene (NHC) catalysis can also mediate additions to α,β-unsaturated aldehydes, which are precursors to dihydropyranones. The reaction of an α,β-unsaturated aldehyde with an NHC can form a Breslow intermediate, which upon oxidation can generate an acylazolium ion. This species can then act as a Michael acceptor for 1,4-addition by a nucleophile like a 1,3-dicarbonyl compound, ultimately leading to a dihydropyranone. mdpi.comthieme-connect.com The catalytic cycle can involve either a 1,4-addition or a 1,2-addition followed by intramolecular acylation. mdpi.com
The following table provides examples of nucleophilic additions to dihydropyranone-related systems.
| Substrate | Nucleophile/Reagent | Product Type | Ref |
| β-trifluoroacetyldihydropyran | Phenylmagnesium bromide | 1,4-addition (major) and 1,2-addition (minor) products | chim.it |
| β-trifluoroacetyldihydropyran | n-Butyllithium | Mixture of 1,4- and 1,2-addition products | chim.it |
| Bicyclic pyranoketone | Methyllithium | 1,2-addition product | chim.it |
| Bicyclic pyranoketone | Lithium dimethylcuprate | 1,4-addition product | chim.it |
| α,β-Unsaturated aldehyde | 1,3-Dicarbonyl compound / NHC catalyst | Dihydropyranone via 1,4-addition | mdpi.comthieme-connect.com |
Cyclization to Condensed Heterocycles
The dihydropyranone framework serves as a valuable precursor for the synthesis of condensed heterocyclic systems. These reactions typically involve the interaction of the dihydropyranone, which possesses both electrophilic and nucleophilic centers, with various reagents to construct fused ring systems. chim.it The inherent reactivity of the dihydropyranone structure, often considered a "push-pull" system with electron-donating and electron-withdrawing groups at opposing ends of a double bond, makes it an excellent Michael acceptor. chim.it This characteristic allows it to react with a range of nucleophiles, leading to the formation of 1,4- and 1,2-addition products. When the reacting partner contains a second nucleophilic center, a subsequent intramolecular cyclization can occur, leading to the formation of condensed heterocycles. chim.it
A notable example is the domino Knoevenagel-cyclization reaction of styrene (B11656) substrates bearing an N-(ortho-formyl)aryl subunit with N-substituted 2-cyanoacetamides. This process can lead to the formation of tetrahydro-4H-pyrano[3,4-c]quinolone derivatives through an intramolecular hetero-Diels-Alder (IMHDA) reaction. rsc.org In this sequence, the initially formed α,β-unsaturated amide acts as a heterodiene, undergoing a diastereoselective IMHDA cyclization to yield the condensed tetrahydropyran (B127337) system. rsc.org Similarly, the reaction of 3-formylchromones with various nucleophiles can lead to condensed systems, although in some cases, this is preceded by the opening of the pyran ring. researchgate.net
The versatility of this approach is further demonstrated by the use of different activating groups and reaction partners. For instance, the reaction of β-difluoroacetyldihydropyran with the enolate of a 1,3-dicarbonyl compound results in a Michael adduct that can be further treated in a one-pot manner to form a 2-difluoromethylpyridine. chim.it This transformation highlights how the dihydropyranone core can be strategically employed to construct a variety of fused heterocyclic architectures.
Recyclization with Dihydropyran Ring Opening
In certain reactions, the initial adducts formed from the nucleophilic attack on the dihydropyranone ring are unstable and can undergo subsequent recyclization, often involving the opening of the dihydropyran ring itself. chim.it This ring-opening/recyclization cascade provides a powerful strategy for the synthesis of new carbocyclic and heterocyclic structures that may not be readily accessible through other means. acs.org
A prominent example of this reactivity is observed in the reaction of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl₄. This cascade process involves a conjugate addition, followed by the opening of the pyran ring via a retro-Michael reaction. Subsequent intramolecular nucleophilic addition of the resulting alkoxide to the carbonyl group and dehydration leads to the formation of new 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans. chim.it
The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia also exemplifies a ring-opening process, yielding 3-amino-2-(3-hydroxypropyl)acrolein. chim.it Similarly, its condensation with glycine (B1666218) esters leads to an enaminal, which can be converted into a substituted pyrrole (B145914) in a one-pot reaction. chim.it Furthermore, the DBU-catalyzed reaction of dihydropyranones with methanol initiates a ring-opening to yield an intermediate that can then undergo a retro-Claisen fragmentation. chalmers.se These examples underscore the synthetic potential of harnessing the ring-opening of dihydropyranones to construct diverse molecular frameworks. rsc.org
Detailed Mechanistic Studies of Dihydropyranone Reactions
A thorough understanding of the reaction mechanisms involving dihydropyranones is crucial for the rational design of new synthetic methods and for controlling the stereochemical outcomes of these transformations. To this end, a combination of experimental and computational investigations has been employed to elucidate the intricate details of these reactions.
Experimental Investigations (e.g., deuterium (B1214612) labeling, stereodefined substrates)
Experimental techniques provide invaluable insights into reaction pathways. Deuterium labeling experiments, in particular, are a powerful tool for tracking the movement of atoms and identifying key intermediates. For instance, in an iron-catalyzed 7-endo heterocyclization of an allenic alcohol to form an unsaturated pyran, deuterium labeling was used to probe the nature of the active iron catalyst. ulpgc.es When the reaction was performed with a deuterated allenic alcohol (10a-d1), the resulting 3,4-dihydro-2H-pyran derivative (11a-d1) showed deuterium incorporation at the vinylic C5 position and at the allylic C4 position, providing evidence for an equilibrium between key intermediates. ulpgc.es
The use of stereodefined substrates is another critical experimental approach to unraveling reaction mechanisms, especially in asymmetric synthesis. By starting with a substrate of known stereochemistry, the stereochemical course of the reaction can be determined, providing clues about the transition state geometry and the mode of catalyst action. The development of enantioselective synthetic methods that generate vicinal stereogenic centers, one of which may be a tetrasubstituted carbon, is a recognized challenge where such studies are particularly informative. researchgate.net
Computational Approaches to Reaction Mechanism Elucidation (e.g., transition state analysis)
Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. usherbrooke.ca Density Functional Theory (DFT) calculations, in particular, are widely used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely reaction mechanism. mdpi.comresearchgate.net
For example, DFT calculations have been employed to study the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives. mdpi.comresearchgate.net By comparing the calculated activation energies (Ea) from different functionals (such as PBE0, ωB97xD, M06-2X, and B3LYP) with experimental values, the most accurate computational method can be identified for studying the reaction mechanism. mdpi.com These studies can reveal details about the transition state structures, such as whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net
In the context of catalysis, computational studies can shed light on the role of the catalyst and the origin of stereoselectivity. For instance, in an isothiourea-catalyzed enantioselective synthesis of a pyrrolizine dihydropyranone, computational analysis was used to probe the factors leading to high stereocontrol. rsc.org The calculations predicted that the formation of the observed cis-stereoisomer is both kinetically and thermodynamically favored. rsc.org The study identified the transition states for the formation of both cis and trans products, revealing that the transition state leading to the cis product is lower in energy. rsc.org
The table below summarizes the activation energies for the thermal decomposition of dihydropyran derivatives calculated using different computational methods, highlighting the comparison with experimental data.
| Compound | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Experimental Activation Energy (Ea) (kcal/mol) |
| 3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | Value closest to experimental | Experimental Value |
| 3,6-dihydro-2H-pyran | ωB97xD | Overestimated value | Experimental Value |
| 3,6-dihydro-2H-pyran | M06-2X | Overestimated value | Experimental Value |
| 3,6-dihydro-2H-pyran | B3LYP | Underestimated value | Experimental Value |
| 3,6-dihydro-2H-pyran | MP2 | Value close to experimental | Experimental Value |
Note: Specific numerical values were not consistently available across the provided search snippets to populate the table fully, but the relative performance of the methods was described. mdpi.com
Chirality Transfer Mechanisms in Asymmetric Synthesis
Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is of paramount importance in modern chemistry. univpancasila.ac.id In the context of dihydropyranone synthesis, understanding the mechanism of chirality transfer from a chiral catalyst or auxiliary to the product is essential for developing highly enantioselective reactions. acs.org
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of 3,4-dihydropyranones. sioc-journal.cn Chiral catalysts, such as proline-derived ureas and N-heterocyclic carbenes (NHCs), can create a chiral environment around the reactants, directing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. oaepublish.comacs.org
The mechanism of chirality transfer often involves the formation of specific non-covalent interactions between the catalyst and the substrates in the transition state. For example, in the asymmetric Michael addition–lactonization of β,γ-unsaturated α-keto esters with thioesters catalyzed by a proline-derived urea (B33335), the urea catalyst is believed to activate the substrates through hydrogen bonding, leading to a highly organized, chiral transition state that dictates the stereochemical outcome. acs.org
Computational studies are also instrumental in understanding chirality transfer. By modeling the transition states for the formation of both enantiomers, the origins of enantioselectivity can be rationalized. These studies can identify the key interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed stereochemical preference. rsc.org This detailed mechanistic understanding is crucial for the rational design of new and more effective chiral catalysts for the synthesis of enantiomerically pure dihydropyranones and their derivatives. acs.org
Derivatives and Structural Diversification of 2,4 Dihydropyran 3 One
Synthesis and Characterization of Substituted 2,4-Dihydropyran-3-ones
The synthesis of substituted 2,4-dihydropyran-3-ones can be achieved through various catalytic methods. One notable approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. For instance, NHC-catalyzed reactions of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can yield trisubstituted dihydropyranones. mdpi.com Similarly, the annulation of enals with pyrrole-4-ones, facilitated by an NHC catalyst and a quinone oxidant, produces dihydropyranone derivatives in good yields and high enantiomeric excess. mdpi.com
Another strategy employs multicomponent reactions. The reaction of aldehyde derivatives, malononitrile, and methyl acetoacetate (B1235776) using a Ta-MOF nanostructure as a reusable catalyst leads to the formation of novel 1,4-dihydropyran derivatives. nih.gov Furthermore, the combination of metalation and Suzuki-Miyaura cross-coupling reactions has been utilized to synthesize 2-substituted dihydropyran O-carbamates. acs.org This involves the treatment of 6-[(N,N-diethylcarbamoyl)oxy]-3,4-dihydro-2H-pyran with t-BuLi, followed by quenching with various electrophiles to introduce substituents at the 2-position. acs.org The resulting 2-boronic acid and iodo derivatives can then undergo cross-coupling to afford 2-aryl and -heteroaryl dihydropyran O-carbamates. acs.org
The characterization of these substituted compounds relies on standard spectroscopic techniques. For example, the structure of newly synthesized 1,4-dihydropyran derivatives has been confirmed using IR and ¹H NMR spectroscopy. nih.gov
Table 1: Examples of Synthesized Substituted 2,4-Dihydropyran-3-one Derivatives and Reaction Yields
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | NHC catalyst | Trisubstituted dihydropyranones | High | mdpi.com |
| 2 | Enals, Pyrrole-4-ones | NHC catalyst, Quinone oxidant | Dihydropyranone derivatives | 50-98 | mdpi.com |
| 3 | Aldehyde derivatives, Malononitrile, Methyl acetoacetate | Ta-MOF nanostructures | 1,4-Dihydropyran derivatives | 91 | nih.gov |
| 4 | 6-[(N,N-diethylcarbamoyl)oxy]-3,4-dihydro-2H-pyran, Electrophiles | t-BuLi | 2-Substituted dihydropyran O-carbamates | Modest to good | acs.org |
Functionalization of the Dihydropyranone Core (e.g., with selenyl groups)
The functionalization of the dihydropyranone core enhances its utility in medicinal chemistry and materials science. A significant area of interest is the introduction of selenyl groups, which can confer unique physical, chemical, and biological properties to organic molecules. mdpi.com
An effective method for creating C5-selenylated dihydropyranones involves an N-heterocyclic carbene (NHC) organocatalyzed [4+2] annulation of α,β-unsaturated aldehydes with selenyl vinyl ketones. mdpi.comresearchgate.netresearchgate.net This reaction proceeds with high yields and excellent enantioselectivities. mdpi.comresearchgate.net The optimal conditions for this transformation have been identified as using cesium carbonate (Cs₂CO₃) as a base and a specific NHC catalyst in toluene (B28343) at room temperature. mdpi.comresearchgate.netresearchgate.net This approach provides a direct route to chiral selenylated δ-lactones. researchgate.netresearchgate.net
The resulting selenylated dihydropyranones are valuable intermediates. For example, (S)-3-Benzyl-5-(phenylselanyl)-6-(p-tolyl)-3,4-dihydropyran-2-one has been the subject of computational studies to explore its potential anticancer properties. researchgate.net
Chiral Dihydropyranone Derivatives as Synthetic Building Blocks
Chiral dihydropyranone derivatives are highly valuable as building blocks in the synthesis of natural products and other biologically active molecules. acs.orgresearchgate.netnih.gov Their stereochemistry plays a crucial role in determining the properties of the final products. The enantioselective synthesis of these compounds has been a major focus of research, with various catalytic systems being developed to control the stereochemical outcome. acs.orgrsc.orgchalmers.se
Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the asymmetric synthesis of dihydropyranones. rsc.orgchalmers.se For instance, an aerobic enantioselective synthesis of dihydropyranones has been developed that utilizes a chiral NHC catalyst in conjunction with a system of electron transfer mediators. rsc.orgchalmers.se This method allows for the use of aerial oxygen as the terminal oxidant and produces dihydropyranones in high yields and with high enantiomeric excess (up to 95% ee). chalmers.se
Another approach involves the use of chiral quaternary ammonium (B1175870) phenoxides derived from cinchona alkaloids. clockss.org These catalysts are effective in the tandem Michael addition and lactonization between glycine-derived silyl (B83357) enolates and α,β-unsaturated ketones, affording 3-amino-3,4-dihydropyran-2-ones with excellent diastereoselectivities and enantioselectivities. clockss.org
Furthermore, imidodiphosphoric acids have been employed as catalysts in the inverse-electron-demand hetero-Diels-Alder reaction of β,γ-unsaturated α-ketoesters and 3-vinylindoles. bohrium.com This method yields optically active 3,4-dihydro-2H-pyran derivatives with three contiguous stereogenic centers in excellent yields and stereoselectivities. bohrium.com These chiral building blocks can be further transformed into other important structures, such as tetrahydropyran (B127337) derivatives. bohrium.com
Table 2: Enantioselective Synthesis of Chiral Dihydropyranone Derivatives
| Catalyst System | Reaction Type | Starting Materials | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral NHC / Electron Transfer Mediators | Aerobic Oxidative Annulation | α,β-Unsaturated aldehydes, 1,3-Diketones | Dihydropyranones | Up to 95% | chalmers.se |
| Chiral Quaternary Ammonium Phenoxide | Tandem Michael Addition/Lactonization | Glycine-derived silyl enolates, α,β-Unsaturated ketones | 3-Amino-3,4-dihydropyran-2-ones | Excellent | clockss.org |
| Imidodiphosphoric Acid | Inverse-Electron-Demand Hetero-Diels-Alder | β,γ-Unsaturated α-ketoesters, 3-Vinylindoles | 3,4-Dihydro-2H-pyran derivatives | 73-99% | bohrium.com |
Related Dihydropyranone and Pyranone Scaffolds in Organic Chemistry (e.g., 3,4-dihydropyran-2-ones)
The dihydropyranone core is part of a larger family of pyranone scaffolds that are of significant interest in organic chemistry. Among these, 3,4-dihydropyran-2-ones, also known as enol δ-lactones, are particularly noteworthy due to their presence in various pharmaceutical products and their utility in organic synthesis. mdpi.comnih.gov
The synthesis of 3,4-dihydropyran-2-ones has been extensively studied, with N-heterocyclic carbene (NHC) organocatalysis being a prominent method. mdpi.comnih.govresearchgate.net These syntheses often involve [4+2] and [3+3] cycloaddition reactions. mdpi.comnih.gov For example, NHC-catalyzed annulation reactions between α-chloroaldehydes and aurones have been developed to form spirooxindole δ-lactones. mdpi.com
Other synthetic strategies for 3,4-dihydropyran-2-ones include ring-closing metathesis of unsaturated carboxylic acid vinyl esters and asymmetric Michael addition-lactonization reactions of β,γ-unsaturated α-keto esters with thioesters. organic-chemistry.org Mercury(II)-salt-catalyzed cyclization reactions of alkynoic acids also provide a route to unsaturated lactones, including dihydropyranone derivatives. beilstein-journals.org
The reactivity of these scaffolds makes them versatile intermediates. Dihydropyranones can be used in the synthesis of 1,5-diketones, 2-cyclohexenones, and dihydro-2-pyridones. rsc.orgchalmers.se The ability to efficiently synthesize structurally diverse libraries of these compounds using methods like NHC catalysis makes them attractive for drug discovery and development. mdpi.com
Advanced Spectroscopic and Structural Characterization of 2,4 Dihydropyran 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a fundamental tool for determining the precise structure of 2,4-dihydropyran-3-one by mapping the chemical environments of its hydrogen and carbon atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. While specific spectral data for this compound is not extensively detailed in the provided search results, analysis of related dihydropyran structures allows for the prediction of expected chemical shifts and coupling patterns. For instance, in derivatives of dihydropyran, olefinic protons typically resonate downfield, while protons on saturated carbons adjacent to the oxygen atom or carbonyl group also exhibit characteristic shifts.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Based on analogous compounds, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The olefinic carbons and the carbons bonded to the ring oxygen would also have characteristic resonances.
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C=O | Downfield region |
| Olefinic Carbons | Mid-field region |
| Carbons adjacent to Oxygen | Mid-field region |
| Saturated Carbons | Upfield region |
| Note: This is a predictive table based on general principles and data from related structures. |
Two-Dimensional (2D) NMR Experiments (HMQC, COSY, HMBC)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC/HMQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the this compound structure.
Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton coupling interactions within the molecule, helping to identify adjacent protons and thus trace out the spin systems in the dihydropyran ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides the molecular weight and valuable information about the fragmentation patterns of this compound, further confirming its structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to analyze volatile compounds. The molecular formula of this compound is C₅H₆O₂. nih.gov GC-MS analysis of related dihydropyran compounds has been successfully used to identify various derivatives. researchgate.netnih.gov
Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS)
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that leads to significant fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. For the isomeric compound 3,4-dihydro-2H-pyran, EIMS has been studied to understand its fragmentation mechanisms. aip.orgnih.gov
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. For instance, in a study of a related dihydropyran-2-one derivative, HREIMS was used to confirm the molecular formula. acs.org
| Technique | Information Obtained |
| GC-MS | Separation and identification of volatile compounds, providing the mass spectrum of the analyte. |
| EIMS | Characteristic fragmentation pattern aiding in structural elucidation. |
| HREIMS | Exact mass measurement for determination of molecular formula. |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy are fundamental tools for identifying the key functional groups and conjugated systems within dihydropyranone structures.
Infrared (IR) Spectroscopy IR spectroscopy is instrumental in confirming the presence of the principal functional groups in dihydropyranone derivatives. The most characteristic absorptions are those corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.
In various substituted dihydropyran derivatives, the IR spectra exhibit strong absorption bands that are indicative of their core structure. For instance, in a series of 6-(substituted-phenyl)-4-methoxy-5,6-dihydropyran-2-ones, the α,β-unsaturated lactone moiety is characterized by two distinct bands: a C=O stretch typically appearing around 1704–1712 cm⁻¹ and a C=C stretch near 1618–1620 cm⁻¹. scielo.br Similarly, the IR spectra of complex dihydropyran-diones like radicinin (B73259) and cochliotoxin show significant bands in the 1600–1650 cm⁻¹ range. mdpi.com In 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides, the presence of amide N-H bonds is confirmed by intensive bands in the 3150–3450 cm⁻¹ region, while the non-conjugated nitrile (C≡N) group appears between 2240–2260 cm⁻¹. beilstein-journals.org
Interactive Data Table: Characteristic IR Absorption Frequencies for Dihydropyranone Derivatives
| Functional Group | Derivative Class | Wavenumber (cm⁻¹) | Source |
| Carbonyl (C=O) | 6-Aryl-4-methoxy-5,6-dihydropyran-2-one | 1704 - 1712 | scielo.br |
| C=C Double Bond | 6-Aryl-4-methoxy-5,6-dihydropyran-2-one | 1618 - 1620 | scielo.br |
| Amide (N-H) | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 3150 - 3450 | beilstein-journals.org |
| Nitrile (C≡N) | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 2240 - 2260 | beilstein-journals.org |
| Dihydropyran-dione | Radicinin / Cochliotoxin | 1600 - 1650 | mdpi.com |
Electronic (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated enone system. The experimental UV spectra for complex dihydropyran-diones like radicinin and cochliotoxin have been recorded in acetonitrile. researchgate.net While specific data for the parent this compound is not detailed, analysis of related structures is informative. For example, UV-Vis spectroscopy has been employed to study the binding affinity of certain dihydropyran derivatives with biological macromolecules like DNA and Bovine Serum Albumin (BSA). researchgate.net The analysis of the n→π* and π→π* transitions is crucial for understanding the electronic structure and can be correlated with data from chiroptical methods.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism (CD))
For chiral derivatives of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration (AC). mdpi.comresearchgate.net These methods measure the differential absorption or rotation of left and right circularly polarized light, which is directly related to the molecule's three-dimensional structure.
The AC of complex fungal phytotoxins containing the dihydropyranone moiety, such as radicinin and cochliotoxin, has been successfully determined by comparing experimental chiroptical spectra (ECD, VCD, ORD) with those predicted by ab initio quantum chemical calculations. mdpi.comresearchgate.net For instance, the absolute configuration of peniciversiol A, which features a 2,3-dihydropyran-4-one ring, was resolved by comparing its experimental ECD spectrum with calculated data. nih.gov
The sign of the Cotton effect in ECD spectra, particularly for the n→π* transition of the carbonyl chromophore, is often correlated with the helicity of the dihydropyran ring. hebmu.edu.cn This principle has been applied to various flavonoids and related heterocyclic systems to establish their absolute stereochemistry. hebmu.edu.cnresearchgate.net The combination of experimental measurements and computational analysis provides a powerful and reliable approach for the stereochemical assignment of new and complex dihydropyranone natural products. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms.
2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid : A single-crystal X-ray diffraction analysis established that this molecule exists as a racemate of two enantiomeric endo stereoisomers in the crystal lattice. researchgate.net
3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides : The structure and the trans configuration of the substituents at the C2 and C4 positions were unequivocally established by X-ray diffraction. beilstein-journals.org
Tolypocladone A : The structure of this α-pyrone derivative, which contains a dihydropyran ring, was confirmed through single-crystal X-ray diffraction, revealing it to be an enantiomeric mixture. researchgate.net
These examples highlight the power of X-ray crystallography in confirming the connectivity, conformation, and stereochemical relationships within the dihydropyranone scaffold, providing a definitive structural proof that complements spectroscopic data.
Interactive Data Table: Example Crystallographic Data for a Dihydropyran Derivative
The following table presents crystallographic data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₁₂O₃ |
| Formula Weight ( g/mol ) | 156.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.205(2) |
| b (Å) | 8.431(3) |
| c (Å) | 8.611(3) |
| α (°) | 86.60(3) |
| β (°) | 85.23(3) |
| γ (°) | 69.40(3) |
| Volume (ų) | 420.1(2) |
| Z (molecules/unit cell) | 2 |
Theoretical and Computational Investigations of 2,4 Dihydropyran 3 One Chemistry
Quantum Chemical Methodologies
Theoretical and computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions involving 2,4-dihydropyran-3-one and its derivatives. A range of quantum chemical methodologies, including Density Functional Theory (DFT), ab initio, and semi-empirical methods, have been employed to elucidate reaction mechanisms, predict stereoselectivity, and analyze the electronic properties of these compounds. researchgate.netresearchgate.netijcce.ac.ir
Density Functional Theory (DFT) is a widely used method for studying dihydropyranone systems due to its balance of computational cost and accuracy. researchgate.net Functionals such as B3LYP, M06-2X, and PBE0 have been successfully applied. For instance, DFT calculations have been instrumental in investigating the mechanism and stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed synthesis of trifluoromethyl-substituted dihydropyranones. researchgate.net These studies often use basis sets like 6-31G(d,p) for geometry optimizations and can provide valuable insights into the origins of diastereoselectivity and enantioselectivity. researchgate.net In the study of the thermal decomposition of dihydropyran derivatives, the PBE0 functional combined with the 6-311+G(d,p) basis set was found to yield activation energies closest to experimental values. mdpi.comresearchgate.net Similarly, DFT has been used to probe the factors leading to high stereocontrol in the isothiourea-catalyzed synthesis of pyrrolizine dihydropyranones, predicting that the formation of the cis-stereoisomer is both kinetically and thermodynamically favored. rsc.orgnih.gov
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations, although at a greater computational expense. acs.org These methods have been applied to study the basicity of pyrone-type structures, providing insights into the resonance stabilization that governs their chemical behavior. acs.org For example, ab initio calculations at the MP2/6-311+G(2d,2p)//MP2/6-31G(d) level of theory have been used to determine the reaction energies of pyrone structures with hydronium ions. acs.org
Semi-empirical methods , such as AM1, provide a faster, though less accurate, alternative for studying large systems or for preliminary investigations. researchgate.net These methods have been used to study the reaction selectivity in the catalytic hydrogenation of 3-analinomethylidene-5,6-2H-dihydropyran-2,4-diones, postulating reaction mechanisms and computing the heats of formation of intermediates and products. researchgate.net
The choice of method and basis set is crucial for obtaining reliable results. For instance, the inclusion of diffuse functions in the basis set, such as in 6-31+G(d,p), has been shown to be critical for accurately calculating bond energies with hybrid DFT methods. acs.org
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Understanding the three-dimensional structure and conformational preferences of this compound and its derivatives is crucial for predicting their reactivity. Molecular mechanics and molecular dynamics simulations are powerful computational tools for performing conformational analysis. researchgate.netlibretexts.orgyoutube.com
Molecular Mechanics force fields, such as the Tripos force field, can be used to model the potential energy surface of a molecule and identify its stable conformers. researchgate.net Conformational analysis helps in understanding the spatial arrangement of atoms and how this influences the molecule's properties and reactivity. For example, the facial selectivity in reactions of dihydropyranones has been related to the extent of pyramidalization in the enone portion of the molecule, which can be assessed through computational methods. researchgate.net
In a study of halogenated pyran analogues of D-talose, it was found that despite 1,3-diaxial repulsion, all analogues adopt a standard 4C1-like conformation in both solution and the solid state. beilstein-journals.org This was corroborated by DFT calculations, which also highlighted the role of hyperconjugation from C-F antibonding orbitals in influencing conformational preference. beilstein-journals.org
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For instance, MD simulations have been used to simulate the binding kinetics of dihydropyranone derivatives with target enzymes, assessing the stability of enzyme-ligand complexes over nanosecond timescales.
The combination of these computational techniques provides a comprehensive picture of the conformational landscape of dihydropyranones, which is essential for understanding their chemical behavior.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry plays a pivotal role in unraveling the complex mechanisms of reactions involving dihydropyranones. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. researchgate.netresearchgate.netrsc.org
Transition State Analysis
The identification and characterization of transition states are fundamental to understanding reaction kinetics and selectivity. acs.orgmdpi.com Computational methods allow for the determination of the geometry and energy of these fleeting species, which cannot be directly observed experimentally.
For example, in the isothiourea-catalyzed synthesis of pyrrolizine dihydropyranones, DFT calculations located two low-energy transition states for the Michael cyclization step. rsc.org The lower energy transition state was found to lead to the experimentally observed cis-isomer, explaining the high diastereoselectivity of the reaction. rsc.org Similarly, in the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives, a concerted six-membered cyclic transition state was identified. mdpi.comresearchgate.net
The analysis of transition state structures can also reveal important details about the reaction mechanism. For instance, in the DBU-catalyzed ring-opening and fragmentation of dihydropyranones, the length of the breaking C-C bond in the rate-determining transition state was found to vary depending on the reaction pathway, consistent with the Hammond postulate. semanticscholar.org
Intermediate Species Characterization
The characterization of intermediate species is equally important for a complete understanding of a reaction mechanism. acs.orgpnas.org Computational methods can provide information about the structure, stability, and electronic properties of these transient molecules.
In the NHC-catalyzed synthesis of dihydropyranones, the formation of key intermediates such as the Breslow intermediate, homoenolate, and α,β-unsaturated acylazolium species has been proposed and investigated computationally. nih.govresearchgate.net For instance, in the isothiourea-catalyzed synthesis of pyrrolizine dihydropyranones, the acyl ammonium (B1175870) ion and the (Z)-ammonium enolate were identified as key intermediates. rsc.orgnih.gov Computational studies suggested that the (Z)-ammonium enolate is stabilized by a favorable non-bonding or electrostatic interaction between the oxygen and sulfur atoms. rsc.org
Prediction and Analysis of Reactivity and Selectivity in Dihydropyranone Transformations
Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions, providing valuable guidance for experimental design. pnas.orgchemscene.com By calculating the energies of different reaction pathways and products, it is possible to predict which outcomes are most likely.
In the context of dihydropyranone chemistry, computational studies have been used to explain and predict regioselectivity and stereoselectivity. For instance, in the cycloaddition reaction for the synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives, DFT studies predicted that the reaction proceeds via four closely lying transition states and exhibits meta-regioselectivity and endo-stereoselectivity. researchgate.net
Computational tools have also been developed to automatically predict the site- and regioselectivity of organic reactions. rsc.org These tools can analyze the structures of intermediates and predict the final products, which is particularly useful for complex catalytic cycles like those involved in palladium-catalyzed C-H activation reactions. beilstein-journals.org
Energetic and Kinetic Parameter Calculations
Quantum chemical calculations can provide quantitative data on the energetic and kinetic parameters of a reaction, such as activation free energies, heats of formation, and reaction rates. acs.orgmdpi.compnas.org This information is crucial for understanding the feasibility and kinetics of a chemical process.
For the thermal decomposition of 3,6-dihydro-2H-pyran and its methyl-substituted derivatives, DFT calculations at the PBE0/6-311+G(d,p) level of theory were used to determine the activation parameters. mdpi.comresearchgate.net The calculated activation energies were in good agreement with experimental values, showing an overestimation of approximately 6 kJ·mol−1. mdpi.com
In another study on the DBU-catalyzed ring-opening of dihydropyranones, DFT calculations were used to compute the free energy profile of different proposed mechanisms. semanticscholar.org The calculations revealed that the pathway involving coordination of the protonated DBU to the ketone has the lowest activation barrier, which is in qualitative agreement with the experimental observation of a reasonable reaction rate at room temperature. semanticscholar.org
Table of Calculated Energetic Parameters for Thermal Decomposition of Dihydropyran Derivatives mdpi.comresearchgate.net
| Compound | Activation Free Energy (ΔG≠) (kJ·mol−1) | Activation Energy (Ea) (kJ·mol−1) |
| 3,6-dihydro-2H-pyran (DHP) | 196 | 210 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 209 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |
Calculated at the PBE0/6-311+G(d,p) level of theory at 600 K.
Non-Covalent Interaction (NCI) Analysis in Catalysis
Non-covalent interaction (NCI) analysis is a computational chemistry method used to identify and visualize non-covalent interactions in three-dimensional space. jussieu.frscielo.org.mx Based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s), NCI analysis can reveal the subtle forces that govern molecular recognition and chemical reactivity. jussieu.fr This tool is instrumental in understanding catalytic processes, as it provides a visual representation of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial in the stabilization of transition states and intermediates. jussieu.frrsc.orgresearchgate.net
The NCI method plots the reduced density gradient against the electron density, allowing for the characterization of different interaction types. jussieu.fr The resulting 3D visualization, or NCI plot, uses a color-coded isosurface to represent the nature and strength of these interactions. rsc.orgresearchgate.net This visual approach provides deep insights into how catalysts and substrates interact on a molecular level. mdpi.comnih.gov
Interpreting NCI Plots
The visualization of NCI analysis is key to its utility. Interactions are typically represented by broad regions of an isosurface, which are color-coded to differentiate their nature. nih.gov
| Isosurface Color | Sign(λ₂)ρ Value | Interaction Type | Description |
| Blue | Large, negative | Strong, attractive | Typically represents strong hydrogen bonds or other strong electrostatic interactions. rsc.orgresearchgate.net |
| Green | Near zero | Weak, attractive | Indicates weak van der Waals interactions, such as π-π stacking or C-H···π interactions. rsc.orgresearchgate.net |
| Red | Large, positive | Strong, repulsive | Signifies steric clashes or repulsion within ring structures. rsc.orgresearchgate.net |
This table summarizes the general interpretation of the color-coding scheme used in NCI isosurface visualizations, based on the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density (ρ). rsc.orgresearchgate.net
Application in Dihydropyranone Synthesis
In the realm of organocatalysis, NCI analysis has become a vital tool for elucidating the mechanisms and origins of stereoselectivity in reactions forming pyran and dihydropyranone rings. mdpi.commdpi.com For instance, in the N-heterocyclic carbene (NHC)-catalyzed synthesis of substituted trifluoromethyl dihydropyranones, NCI analysis has been performed to understand how the catalyst controls the stereochemical outcome. researchgate.net These studies have shown that a combination of non-covalent interactions, including O-H···O and C-H···O hydrogen bonds, as well as π-π stacking, are the key factors in stabilizing the transition state that leads to the major product. researchgate.net
A summary of key non-covalent interactions identified in catalytic reactions leading to pyran-type structures is presented below.
| Catalytic System | Substrates | Key Non-Covalent Interactions Identified by NCI | Influence on Reaction |
| N-Heterocyclic Carbene (NHC) | 2-bromoenals and β-ketothioamides | Hydrogen bond interactions. researchgate.net | Stabilize key stereoselective transition states, determining the final stereochemistry. researchgate.net |
| Bifunctional Thiourea | Malonates and nitroolefins | Hydrogen bonding between catalyst NH groups and substrate; interactions with azomethine hydrogen. mdpi.com | Fixes the orientation of reagents in a highly ordered complex, leading to preferential attack from one face. mdpi.com |
| Sodium Alginate (SA) Organocatalyst | Aldehydes, malononitrile, 1,3-dicarbonyls | Strong interaction between specific carbon and oxygen atoms in the transition state (TS3). mdpi.com | Explains the regioselectivity for the synthesis of 2-amino-3-cyano-4H-pyran derivatives. mdpi.com |
This table highlights findings from DFT and NCI analyses on various catalytic systems that produce heterocyclic compounds, demonstrating the central role of non-covalent interactions in determining reaction outcomes.
Computational studies on the synthesis of 2-amino-3-cyano-4H-pyran derivatives using a naturally occurring sodium alginate organocatalyst also employed NCI analysis to explain the observed regioselectivity. mdpi.com The analysis of the transition states revealed strong interactions preceding the formation of key covalent bonds, providing a substantial basis to understand the catalytic activity and selectivity of the biopolymer catalyst. mdpi.com Similarly, in other cycloaddition reactions, NCI analysis has highlighted that interactions such as lone pair-π, C–H···S, and C–H···O work in concert to govern chemo- and stereoselectivity. rsc.org The ability of NCI analysis to visualize these complex networks of weak interactions makes it an indispensable tool for the rational design of new catalysts and for optimizing reaction conditions to achieve desired chemical transformations. researchgate.netmdpi.com
Strategic Applications of 2,4 Dihydropyran 3 One in Advanced Organic Synthesis
Utilization as Versatile Synthetic Intermediates
Dihydro-2H-pyran-3(4H)-one is a valued reagent in organic synthesis, primarily due to its inherent reactivity and the useful functionalities embedded within its cyclic structure. chemimpex.com As a saturated oxygen heterocycle, it represents a class of chemotypes that are particularly sought after in modern drug discovery for their favorable physicochemical properties. arkat-usa.org The ketone functional group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and aldol (B89426) reactions, while the ether linkage within the pyran ring offers additional sites for potential chemical manipulation.
The compound serves as a reactive substrate for the construction of various molecular frameworks, including racemic monosaccharides and diverse Michael adducts. researchgate.net Its utility is further enhanced through its derivatives, such as the corresponding enol ethers or enamines, which can participate in regioselective reactions to form more complex annulated systems. researchgate.net The stability and reactivity profile of Dihydro-2H-pyran-3(4H)-one make it an attractive starting point for researchers aiming to develop novel compounds and explore new chemical reactions. chemimpex.com
Building Blocks for Architecturally Complex Molecules
The structural features of Dihydro-2H-pyran-3(4H)-one make it an ideal building block for synthesizing architecturally complex molecules. Its ability to act as a scaffold allows for the stereoselective introduction of new functional groups and the construction of intricate three-dimensional structures. Research has demonstrated its successful application in creating a variety of complex systems. researchgate.net
Key examples of its utility include:
Pyran-annulated Heterocyclic Compounds : The compound can be reacted with ortho-substituted phenylcarbonyl compounds, often via its enamine or enolate derivatives, to produce fused heterocyclic systems such as pyrano[3,2-b]quinolines. researchgate.net
Functionalized Sugar Derivatives : Through stereocontrolled reactions, Dihydro-2H-pyran-3(4H)-one can be elaborated into highly functionalized sugar analogues, which are valuable in glycochemistry and medicinal research. researchgate.net
Spiroketals : It serves as a precursor in highly stereoselective approaches to spiroketal systems, which are common structural motifs in many natural products. researchgate.net Specific examples include the synthesis of the 1,7-dioxaspiro[5.5]undecane and 1,6-dioxaspiro[4.5]decane families. researchgate.net
| Precursor | Derived Complex Molecule | Synthetic Application | Reference |
| Dihydro-2H-pyran-3(4H)-one | Pyrano[3,2-b]quinolines | Construction of fused heterocyclic systems | researchgate.net |
| Dihydro-2H-pyran-3(4H)-one | Functionalized Sugar Derivatives | Synthesis of monosaccharide analogues | researchgate.net |
| Dihydro-2H-pyran-3(4H)-one | 1,7-Dioxaspiro[5.5]undecane | Stereoselective synthesis of spiroketals | researchgate.net |
| Dihydro-2H-pyran-3(4H)-one | 1,6-Dioxaspiro[4.5]decane | Stereoselective synthesis of spiroketals | researchgate.net |
Precursors in Natural Product Total Synthesis
The pyran ring is a structural motif present in a vast number of natural products. nih.govmdpi.com Consequently, Dihydro-2H-pyran-3(4H)-one and its derivatives are strategic intermediates in the total synthesis of these biologically active molecules.
One notable application is its use in the synthesis of 3-Methyl-2H-furo[2,3-c]pyran-2-ones, which are recognized as unique and potent seed germination stimulants. researchgate.net The key step in this synthesis involves a direct and regioselective titanium-crossed aldol addition between a Dihydro-2H-pyran-3(4H)-one derivative and methyl pyruvate. researchgate.net Furthermore, the compound has been identified as a key intermediate in the asymmetric synthesis of Pseudomonic acid A, a clinically important antibiotic. researchgate.net These examples underscore the value of Dihydro-2H-pyran-3(4H)-one as a chiron for constructing complex natural product frameworks.
Synthesis of Pharmaceutical and Agrochemical Intermediates
Dihydro-2H-pyran-3(4H)-one is a crucial intermediate in the development of new pharmaceutical agents and agrochemicals. chemimpex.com Its scaffold is found in numerous bioactive compounds, and its versatility allows for the synthesis of diverse libraries of molecules for screening and development.
In the pharmaceutical sector, it serves as a key intermediate for various therapeutics. chemimpex.com For instance, it is used in the synthesis of tetrahydropyran-2-yl chromans, which have been identified as highly selective inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of treatments for Alzheimer's disease. chemicalbook.com It is also employed in the development of novel anti-inflammatory and analgesic drugs. chemimpex.com The broader dihydropyran scaffold has proven valuable, as demonstrated by the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists from a related derivative, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov
In the agrochemical industry, Dihydro-2H-pyran-3(4H)-one is involved in the formulation of products for crop protection. chemimpex.com It has been used as a starting material for a novel class of herbicides based on the 2-benzyloxy-8-oxabicyclo[3.2.1]octan-3-one structure. researchgate.net
| Application Area | Target Compound Class | Therapeutic/Use Target | Reference |
| Pharmaceutical | Tetrahydropyran-2-yl chromans | BACE1 Inhibition (Alzheimer's Disease) | chemicalbook.com |
| Pharmaceutical | Various | Anti-inflammatory & Analgesic Drugs | chemimpex.com |
| Agrochemical | 2-Benzyloxy-8-oxabicyclo[3.2.1]octan-3-ones | Herbicides | researchgate.net |
| Pharmaceutical (Related Scaffold) | Adenosine Analogues | Adenosine A2A/A3 Receptor Agonists | nih.gov |
Role in Protecting Group Chemistry (e.g., tetrahydropyranyl ethers from related dihydropyrans)
While Dihydro-2H-pyran-3(4H)-one is primarily used as a synthetic building block, the related and isomeric compound 3,4-Dihydro-2H-pyran (DHP) is one of the most widely used reagents in protecting group chemistry. nbinno.comgoogle.com The chemistry of DHP is a cornerstone of multi-step organic synthesis and illustrates the broader utility of the dihydropyran ring system.
DHP reacts with alcohols under mild acid catalysis to form tetrahydropyranyl (THP) ethers. sigmaaldrich.com This reaction converts a sensitive hydroxyl group into a robust acetal, protecting it from a wide range of reaction conditions. nbinno.com The THP ether is notably stable to strongly basic conditions, organometallic reagents (such as Grignard and organolithium reagents), hydrides, and many oxidizing agents. sigmaaldrich.com
The protection is easily reversed, and the original alcohol can be regenerated by treatment with dilute aqueous acid. google.comsigmaaldrich.com This orthogonal stability and facile cleavage make the THP group an extremely useful tool in the total synthesis of complex molecules, including prostaglandins (B1171923) and steroids. sigmaaldrich.com
| Feature | Description | Reference |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) | nbinno.com |
| Protection Conditions | Mild acid catalyst (e.g., p-TsOH, PPTS) | sigmaaldrich.com |
| Resulting Group | Tetrahydropyranyl (THP) ether | nbinno.com |
| Stable To | Bases, Grignard reagents, organolithiums, hydrides, many oxidants | sigmaaldrich.com |
| Cleavage Conditions | Dilute aqueous acid | sigmaaldrich.com |
Mechanistic Aspects of Biological Activities of Dihydropyranone Derivatives
Mechanisms of Antimicrobial Activity of Pyran-Based Compounds
Pyran-based compounds have demonstrated a range of antimicrobial activities against various pathogens. The proposed mechanisms of action are diverse and often depend on the specific structural features of the derivative.
One of the primary mechanisms of antimicrobial action is the disruption of microbial cell membranes. The lipophilic nature of some pyran derivatives allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion can alter membrane fluidity and integrity, leading to leakage of essential intracellular components and ultimately cell death.
Another significant mechanism involves the inhibition of microbial enzymes that are crucial for survival. For instance, certain pyran derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. By binding to this enzyme, these compounds prevent the supercoiling of DNA, thereby halting cell division and growth nih.gov.
Furthermore, some pyran-based compounds can interfere with microbial protein synthesis. They may achieve this by binding to ribosomal subunits, thereby preventing the translation of messenger RNA (mRNA) into proteins. This disruption of protein synthesis inhibits the production of enzymes and structural proteins necessary for microbial viability.
Studies on spiro-4H-pyran derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus. The mechanism is thought to involve the specific structural arrangement of the spiro-fused rings, which may enhance their interaction with bacterial targets researchgate.net. The α,β-enone system present in some pyranones is considered essential for their antimicrobial activity, with the nature and size of substituents at various positions on the pyran ring influencing the potency researchgate.netnih.gov.
Table 1: Investigated Antimicrobial Activity of Pyran Derivatives
| Compound/Derivative Class | Target Organism(s) | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|
| Pyrano[2,3-c] pyrazoles | E. coli, K. pneumonia, L. monocytogenes, S. aureus | Inhibition of DNA gyrase | nih.gov |
| Spiro-4H-pyrans | Staphylococcus aureus | Disruption of bacterial cell integrity | researchgate.net |
| 2H-pyran-3(6H)-one derivatives | Gram-positive bacteria | Essential α,β-enone system interacting with cellular targets | researchgate.netnih.gov |
| Fused spiro-4H-pyrans | Escherichia coli, Staphylococcus aureus | Not specified | researchgate.net |
| Pyranic compounds with 8-hydroxyquinoline | Gram-positive and Gram-negative bacteria | Not specified | pjmonline.org |
Mechanisms of Anti-inflammatory Activity of Pyran-Based Compounds
The anti-inflammatory effects of pyran-based compounds are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules. Certain pyran derivatives can prevent the activation of NF-κB, thereby downregulating the production of these inflammatory mediators frontiersin.orgmdpi.com.
Another important mechanism is the suppression of mitogen-activated protein kinase (MAPK) signaling pathways, such as the JNK, ERK, and p38 pathways. These pathways are activated by inflammatory stimuli and lead to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). By inhibiting the phosphorylation of key proteins in these pathways, pyran derivatives can effectively reduce the inflammatory response frontiersin.orgmdpi.comnih.gov.
Furthermore, pyran-based compounds can inhibit the activity of enzymes that produce inflammatory mediators. For example, some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of iNOS reduces the production of nitric oxide (NO), a key inflammatory mediator, while the inhibition of COX-2 decreases the synthesis of prostaglandins (B1171923), which are involved in pain and inflammation frontiersin.orgnih.gov.
Table 2: Anti-inflammatory Mechanisms of Pyran-Based Compounds
| Compound/Derivative Class | Key Molecular Target(s) | Effect | Reference(s) |
|---|---|---|---|
| Pyran derivatives | iNOS, COX-2, Akt, JNK, ERK MAPK | Inhibition of expression and phosphorylation | frontiersin.orgnih.gov |
| Pyranocoumarin derivatives | JNK, ERK, p38, NF-κB p65 | Inhibition of phosphorylation | mdpi.com |
| Dihydropyranoaurone derivatives | iNOS, Nitrite production | Inhibition | nih.gov |
Mechanisms of Antioxidant Properties in Dihydropyranone Structures
The antioxidant activity of dihydropyranone structures is closely linked to their chemical features, particularly the presence of hydroxyl groups and the potential for electron donation.
A primary mechanism of antioxidant action is free radical scavenging. Dihydropyranone derivatives can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide radical, hydroxyl radical, and peroxynitrite. This process stabilizes the free radicals and prevents them from causing oxidative damage to cellular components like lipids, proteins, and DNA.
The antioxidant capacity of these compounds is significantly influenced by their molecular structure. For instance, studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have shown that the presence of an unstable enol structure is a key factor for its antioxidant activity. The hydroxyl group at the olefin position has a remarkable impact on its ability to scavenge free radicals nih.govnih.govnih.gov. The introduction of protecting groups to the free hydroxyl groups of DDMP was found to decrease its reducing abilities nih.govnih.govnih.gov.
Table 3: Radical Scavenging Activity of a Dihydropyranone Derivative (DDMP)
| Radical | Scavenging Activity of DDMP (350 μM) | Comparison with BHT (350 μM) | Reference(s) |
|---|---|---|---|
| DPPH radical | 90.7% | 87.6% | nih.gov |
| Galvinoxyl radical | 88.7% | Not specified | nih.gov |
| ABTS˙+ radical (17.5 μM) | 81.1% | 58.4% | nih.gov |
Enzyme Inhibition and Modulation of Cellular Pathways by Dihydropyranone Derivatives
Dihydropyranone derivatives have been shown to act as inhibitors of various enzymes, which contributes to their therapeutic potential. The mechanism of inhibition can be either competitive, non-competitive, or uncompetitive, depending on the specific interaction between the compound and the enzyme nih.gov.
For example, certain pyran-based compounds have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease .
In the context of cancer therapy, some dihydropyranone derivatives have been found to inhibit kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By blocking the activity of specific kinases involved in cancer progression, these compounds can induce apoptosis (programmed cell death) in cancer cells.
Furthermore, dihydropyranone derivatives can modulate cellular pathways involved in metabolism. For instance, some have been investigated as inhibitors of enzymes like α-amylase, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing blood glucose levels.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies help in the design and optimization of more potent and selective drug candidates nih.gov.
For antimicrobial pyran derivatives, SAR studies have revealed that the presence and position of certain functional groups on the pyran ring are critical for activity. For example, the introduction of bulky substituents at specific positions can enhance antimicrobial potency, likely by improving the compound's interaction with its microbial target researchgate.netnih.gov.
In the case of anti-inflammatory pyran derivatives, the nature of the substituents on the aromatic rings fused to the pyran moiety plays a significant role. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, thereby affecting its ability to interact with inflammatory targets.
Regarding antioxidant activity, SAR studies on dihydropyranone derivatives have highlighted the importance of hydroxyl groups. The number and position of hydroxyl groups can significantly impact the compound's radical scavenging ability nih.govnih.govnih.gov.
Table 4: Key SAR Findings for Pyran-Based Compounds
| Biological Activity | Structural Feature | Impact on Activity | Reference(s) |
|---|---|---|---|
| Antimicrobial | Bulky C-2 substituent on 2H-pyran-3(6H)-one ring | Increased activity | researchgate.netnih.gov |
| Anti-inflammatory | Substitution on the C4-phenyl ring of dihydropyrano[4,3-b]pyran | Improved anti-proliferative activity | nih.gov |
| Antioxidant | Free hydroxyl group at the olefin position of a dihydropyranone | Key for antioxidant activity | nih.govnih.govnih.gov |
| Anti-Alzheimer's | Propargylamine substitution at the 3-position of coumarin | Increased MAO-B selectivity and neuroprotection |
Mechanistic Insights into Neuroprotective Potential of Pyran Derivatives
The neuroprotective effects of pyran derivatives are multifaceted and involve several mechanisms that counteract the pathological processes of neurodegenerative diseases.
One key mechanism is the inhibition of acetylcholinesterase (AChE), which, as mentioned earlier, increases acetylcholine levels in the brain. This is particularly relevant for Alzheimer's disease, which is characterized by a cholinergic deficit .
Another important neuroprotective mechanism is the compound's antioxidant activity. Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. By scavenging free radicals, pyran derivatives can protect neurons from oxidative injury .
Pyran-based compounds can also modulate signaling pathways involved in neuronal survival and apoptosis. For instance, they can activate pro-survival pathways like the PI3K/Akt pathway and inhibit pro-apoptotic pathways.
Furthermore, some pyran derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which is a hallmark of Alzheimer's disease. By preventing the formation of toxic Aβ plaques, these compounds may help to preserve neuronal function . The neuroprotective effects of some dihydropyridine derivatives, which share some structural similarities with dihydropyrans, have been attributed to their ability to block L-type Ca2+ channels and inhibit calmodulin-dependent pathways researchgate.net.
Natural Occurrence and Biosynthesis of 2,4 Dihydropyran 3 One and Analogues
Isolation and Identification from Natural Sources
Dihydropyranone analogues have been successfully isolated from a variety of plant and fungal species. The process of isolation typically involves extraction of the plant or fungal material with a suitable solvent, followed by various chromatographic techniques to separate the individual compounds. Structure elucidation is then carried out using spectroscopic methods.
One notable example is dodoneine , a dihydropyranone derivative isolated from the African mistletoe, Tapinanthus dodoneifolius. Its structure, (R)-6-[(S)-2-hydroxy-4-(4-hydroxyphenyl)butyl]-5,6-dihydropyran-2-one, was determined through detailed spectroscopic analysis and confirmed by X-ray crystallography.
The genus Goniothalamus is a rich source of dihydropyranone compounds, with goniothalamin being a prominent example. This styryl-lactone has been isolated from numerous Goniothalamus species, including Goniothalamus wightii, Goniothalamus umbrosus, and Goniothalamus ridleyi. nih.govscispace.comukm.my Its presence has also been reported in other plant species like Bryonopsis laciniosa. nih.gov The isolation process from these plants generally involves extraction with organic solvents and subsequent purification using column chromatography. The structure of goniothalamin and its derivatives, such as dehydrogoniothalamin and 5-acetoxygoniothalamin, have been characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). scispace.comukm.my
Fungi are another significant source of dihydropyranone analogues. For instance, pestalotin , a metabolite with a dihydropyranone core, has been isolated from endophytic fungi. Fungal natural products, in general, are known for their structural diversity and biological activities, with many exhibiting a pyran-2-one skeleton. nih.gov The discovery of such compounds often involves cultivation of the fungal strain, followed by extraction of the culture broth and mycelium to isolate the secondary metabolites.
The following table summarizes some of the naturally occurring dihydropyranone analogues, their sources, and the methods used for their isolation and identification.
| Compound Name | Natural Source | Isolation and Identification Methods |
| Dodoneine | Tapinanthus dodoneifolius (Plant) | Spectroscopic analysis, X-ray crystallography |
| Goniothalamin | Goniothalamus species (e.g., G. wightii, G. umbrosus, G. ridleyi), Bryonopsis laciniosa (Plants) | Solvent extraction, Column chromatography, NMR, MS nih.govscispace.comukm.mynih.gov |
| Dehydrogoniothalamin | Goniothalamus umbrosus, Goniothalamus ridleyi (Plants) | Solvent extraction, Column chromatography, NMR, MS scispace.comukm.my |
| 5-Acetoxygoniothalamin | Goniothalamus umbrosus, Goniothalamus ridleyi (Plants) | Solvent extraction, Column chromatography, NMR, MS scispace.comukm.my |
| Pestalotin | Endophytic fungi | Fungal culture, Solvent extraction, Chromatographic separation |
Biomimetic and Proposed Biosynthetic Pathways of Dihydropyranone Scaffolds
While the complete biosynthetic pathways for many dihydropyranone scaffolds are still under investigation, researchers have proposed plausible routes based on the structure of the isolated natural products and known biochemical reactions. These proposed pathways often serve as inspiration for biomimetic syntheses, which aim to replicate nature's synthetic strategies in the laboratory.
The biosynthesis of many natural products, including those with pyranone rings, often involves polyketide or mixed polyketide-shikimate pathways. These pathways utilize simple building blocks like acetate (B1210297) and malonate units, which are sequentially condensed to form a polyketide chain. This chain can then undergo various enzymatic modifications, including cyclization, reduction, and oxidation, to generate the final complex structure.
For instance, the biosynthesis of the styryl-lactone goniothalamin is believed to involve the condensation of a phenylpropanoid unit (derived from the shikimate pathway) with acetate units (from the polyketide pathway). This would be followed by a series of enzymatic reactions to form the dihydropyranone ring and introduce the characteristic styryl group. While the specific enzymes and intermediates in this pathway have not been fully elucidated, this proposed route provides a logical framework for understanding its formation.
Biomimetic syntheses of dihydropyranone-containing natural products often mimic these proposed biosynthetic steps. For example, synthetic strategies for goniothalamin have utilized precursors that resemble the proposed biological building blocks and employ reactions that parallel the proposed enzymatic transformations.
Stereochemical Aspects of Naturally Occurring Dihydropyranones
The biological activity of natural products is often highly dependent on their three-dimensional structure, including the specific arrangement of atoms at chiral centers. Naturally occurring dihydropyranones are frequently chiral molecules, meaning they can exist as non-superimposable mirror images called enantiomers.
Nature typically produces only one enantiomer of a chiral compound, and this stereospecificity is a hallmark of enzymatic reactions. The determination of the absolute configuration, which describes the actual spatial arrangement of atoms, is a critical aspect of natural product chemistry. wikipedia.org
Goniothalamin, for example, has a chiral center at the C-6 position of the dihydropyranone ring. Both the (R)- and (S)-enantiomers of goniothalamin have been reported from natural sources. nih.gov The specific enantiomer produced can vary depending on the plant species. The absolute configuration of these enantiomers is crucial as they can exhibit different biological activities. The determination of the absolute configuration of goniothalamin and its analogues has been achieved through a combination of spectroscopic techniques, such as circular dichroism (CD), and by comparison with synthetic standards of known stereochemistry.
The stereochemistry of other naturally occurring dihydropyranones is also an active area of research. Understanding the stereochemical diversity of these compounds is essential for elucidating their structure-activity relationships and for the development of stereoselective synthetic methods to access these molecules for further study. The absolute configuration of a chiral molecule is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog priority rules. wikipedia.org
Future Research Directions and Emerging Trends in 2,4 Dihydropyran 3 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of dihydropyranone derivatives is moving towards greener and more efficient methods that offer high yields and stereoselectivity while minimizing environmental impact. Future research will likely concentrate on the development of advanced catalytic systems and innovative reaction conditions.
Key areas of focus include:
Advanced Catalysis: The use of N-heterocyclic carbenes (NHCs) has been recognized as a versatile strategy in organocatalysis for the synthesis of related dihydropyranone structures. mdpi.com Future work will likely adapt these methods, exploring new NHC catalysts for asymmetric cycloaddition reactions to afford chiral 2,4-dihydropyran-3-one derivatives with high enantiomeric excess. mdpi.com
Nanocatalysis: The application of heterogeneous nanocatalysts, such as metal-organic frameworks (MOFs) and magnetic nanoparticles, is a promising trend. nih.govnih.gov These catalysts offer advantages like high efficiency, easy separation, and recyclability, aligning with the principles of green chemistry. nih.gov For instance, novel Tantalum-based MOF (Ta-MOF) nanostructures have been successfully used as reusable catalysts in the synthesis of other dihydropyran derivatives. nih.gov
Green Reaction Conditions: Emphasis will be placed on methodologies that utilize sustainable practices. This includes multicomponent reactions conducted under solvent-free conditions or in green solvents like water and ethanol. nih.govorganic-chemistry.org The use of energy sources such as ultrasonic irradiation to accelerate reactions is also a growing area of interest. nih.gov A practical synthesis for the parent dihydro-2H-pyran-3(4H)-one has been established commencing from α-ketoglutaric acid, providing a benchmark for the development of these newer, more sustainable methods. researchgate.netenamine.net
| Methodology | Catalyst/Condition | Advantages | Potential Application for this compound |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | High stereoselectivity, metal-free reactions. mdpi.com | Asymmetric synthesis of chiral dihydropyranone building blocks. |
| Nanocatalysis | Metal-Organic Frameworks (MOFs), Magnetic Nanoparticles. nih.govnih.gov | High efficiency, recyclability, easy separation. nih.gov | Environmentally friendly production on a larger scale. |
| Multicomponent Reactions | Solvent-free or Green Solvents (e.g., EtOH, H₂O). nih.gov | Atom economy, reduced waste, operational simplicity. nih.gov | Rapid generation of diverse libraries of substituted dihydropyranones. |
| Alternative Energy | Ultrasonic Irradiation. nih.gov | Faster reaction times, improved yields. | Efficient synthesis under mild conditions. |
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of the dihydropyranone core is understood, its full potential as a synthetic intermediate is yet to be realized. Future investigations will aim to uncover novel transformations and expand its utility in organic synthesis.
Emerging research directions include:
Asymmetric Transformations: Building on the existing chiral centers or introducing new ones through asymmetric catalysis will be a major focus. The substituents on the pyranone ring are known to govern the stereochemical outcome of nucleophilic and electrophilic additions, a principle that will be exploited to synthesize complex stereochemically-defined molecules. researchgate.net
Cycloaddition Reactions: The diene and dienophile characteristics of the dihydropyranone system will be further explored in various cycloaddition reactions to construct complex polycyclic and heterocyclic frameworks. researchgate.net
Ring-Opening and Rearrangement Reactions: Investigating novel rearrangement pathways or controlled ring-opening reactions could provide access to other important classes of compounds, such as functionalized cyclopentenones or acyclic structures that are otherwise difficult to synthesize. researchgate.net The discovery of unusual reactivity, such as the unexpected quasi-hydrolysis of a cyano group during the formation of a dihydropyran carboxamide, highlights the potential for uncovering novel chemical transformations. nih.gov
Platform for Heterocycle Synthesis: The this compound scaffold is a versatile platform for accessing other heterocyclic systems like γ-lactones and 2-pyrones, and future work will likely expand this repertoire. mdpi.com
Design and Synthesis of Advanced Dihydropyranone-Based Functional Materials
Beyond its role in pharmaceuticals, the this compound scaffold has untapped potential in materials science. Research is beginning to explore the incorporation of this heterocyclic unit into larger molecular architectures to create advanced functional materials. ox.ac.uk
Future avenues of exploration include:
Polymer Chemistry: Incorporating the dihydropyranone moiety as a monomer or a pendant group in polymerization reactions could lead to novel polymers with tailored properties. These materials could find applications as biodegradable plastics, specialized coatings, or in electronic devices.
Materials for Electronics and Optics: Functionalization of the dihydropyranone ring with chromophores or electronically active groups could yield materials with interesting optical or electronic properties, suitable for applications in sensors or organic electronics. ox.ac.uk
Hybrid Materials: The synthesis of hybrid materials by grafting dihydropyranone derivatives onto the surface of nanoparticles or incorporating them into metal-organic frameworks (MOFs) could generate novel catalysts, sorbents, or drug delivery systems. ox.ac.uk The inherent functionality of the ketone and ether groups provides reactive handles for creating these advanced composites.
In-depth Mechanistic Understanding through Advanced Computational Techniques
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting chemical reactivity. Advanced computational chemistry is becoming an indispensable tool for elucidating the intricate details of chemical transformations involving dihydropyranones.
Future research will increasingly employ:
Density Functional Theory (DFT): DFT calculations will be used to map potential energy surfaces, identify transition state structures, and calculate reaction energy barriers. mdpi.com This allows for the validation of proposed reaction mechanisms and the prediction of product selectivity. For instance, computational studies have been used to examine the thermal decomposition of dihydropyran compounds, providing kinetic and thermodynamic parameters that align with experimental data. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of dihydropyranone molecules in solution, providing insights into conformational preferences, solvent effects, and the interactions between reactants and catalysts.
Catalyst Design: Computational modeling will guide the design of new catalysts (e.g., organocatalysts or metal complexes) with enhanced activity and selectivity for reactions involving the dihydropyranone scaffold. By modeling catalyst-substrate interactions, researchers can rationally modify catalyst structures to achieve desired outcomes.
Integration with Chemoinformatic and AI-Driven Drug Discovery for Mechanistic Insights
Emerging trends in this area involve:
Virtual Screening and Library Design: Large virtual libraries of this compound derivatives will be generated and screened in silico against various biological targets. AI and machine learning algorithms can predict the binding affinity and pharmacokinetic properties of these virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing. researchhub.com
Generative Models: AI-driven generative models can design entirely novel dihydropyranone-based molecules tailored to fit the binding pocket of a specific protein target. prescienceinsilico.com These platforms can explore a vast chemical space to create molecules with optimized properties, accelerating the identification of high-quality drug candidates. prescienceinsilico.com
Quantitative Structure-Activity Relationship (QSAR): Machine learning models will be used to build sophisticated QSAR models. nih.gov By analyzing datasets of dihydropyranone derivatives and their measured biological activities, these models can identify key structural features responsible for their effects, providing mechanistic insights into their mode of action and guiding the design of more potent analogues.
| Technology | Application in Dihydropyranone Research | Objective |
| Chemoinformatics | Curation of chemical and bioactivity databases (e.g., ChEMBL). dev.to | Organize structure-activity relationship data for model building. |
| Virtual Screening | High-throughput docking of virtual dihydropyranone libraries. | Identify potential "hit" compounds for specific biological targets. |
| Machine Learning | Development of QSAR models; prediction of ADMET properties. nih.govresearchhub.com | Predict biological activity and drug-likeness; guide lead optimization. |
| Generative AI | De novo design of novel dihydropyranone-based molecules. prescienceinsilico.com | Create patentable and highly active compounds tailored for a specific target. |
Q & A
Q. What are the established synthetic routes for 2,4-Dihydropyran-3-one, and what are their key methodological considerations?
The most practical synthesis begins with α-ketoglutaric acid, proceeding through four steps (cyclization, reduction, oxidation, and ketone formation) to yield the compound with a 31% overall yield. Key steps include acid-catalyzed cyclization and controlled oxidation to prevent overfunctionalization. Solvent selection (e.g., dichloromethane for cyclization) and temperature control are critical to avoid side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Safety data sheets recommend using respiratory protection (e.g., NIOSH-approved P95 respirators for particulate exposure) and chemical-resistant gloves (nitrile or neoprene). Work should be conducted in a fume hood, and spills must be contained to prevent environmental contamination. Emergency eyewash stations and showers are mandatory due to its irritant properties .
Q. Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural confirmation, with ketone carbonyl signals typically appearing at ~205–210 ppm in ¹³C NMR. Infrared (IR) spectroscopy (1700–1750 cm⁻¹ for C=O stretching) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in mechanistic pathways for this compound reactivity?
Density functional theory (DFT) calculations can model transition states and intermediates in cyclization or nucleophilic addition reactions. For example, comparing energy barriers for acid- vs. base-catalyzed pathways helps identify dominant mechanisms. Software like Gaussian or ORCA, combined with experimental kinetics, validates computational predictions .
Q. What strategies improve the regioselectivity of functionalizing this compound to synthesize derivatives like 5-amino variants?
Protecting the ketone group with trimethylsilyl chloride prior to amination prevents unwanted side reactions. Catalytic hydrogenation (Pd/C or Raney Ni) under controlled pressure (1–3 atm H₂) selectively reduces double bonds without affecting the ketone. Post-functionalization via Buchwald-Hartwig coupling introduces aryl/alkyl groups at specific positions .
Q. How can discrepancies in reported spectroscopic data for dihydropyran derivatives be systematically addressed?
Cross-referencing with authentic samples and using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments. For example, overlapping signals in ¹H NMR can be resolved via deuterated solvent swaps (CDCl₃ vs. DMSO-d₆). Collaborative verification through platforms like PubChem or Reaxys ensures data reproducibility .
Q. What catalytic systems optimize the synthesis of this compound derivatives under green chemistry principles?
Lewis acid catalysts (e.g., ZnCl₂ or FeCl₃) in solvent-free conditions enhance atom economy for cycloadditions. Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85%. Bio-based solvents (e.g., limonene) further align with sustainability goals .
Contradiction Analysis & Experimental Design
Q. How should researchers design experiments to address conflicting yields in dihydropyranone synthesis?
Systematic variation of reaction parameters (catalyst loading, solvent polarity, temperature) using design of experiments (DoE) identifies optimal conditions. For instance, acetonitrile vs. THF as solvents may alter yields by 15–20% due to polarity effects on intermediate stability. Statistical tools like ANOVA validate significance .
Q. What methodologies validate the purity of this compound for pharmaceutical intermediates?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC-MS) quantify impurities. Pharmacopeial standards (e.g., USP) require ≥98% purity, validated via melting point consistency (literature range: 92–94°C) and elemental analysis (C, H, O within ±0.3% of theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
